Comprehensive Physicochemical Profiling of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine: A Technical Guide
Molecular Architecture & Structural Thermodynamics The compound 5,6,7-trimethyl-1,8-naphthyridin-3-amine (CAS: 1553914-48-9)[1] represents a highly functionalized and sterically demanding derivative of the diazanaphthale...
The compound 5,6,7-trimethyl-1,8-naphthyridin-3-amine (CAS: 1553914-48-9)[1] represents a highly functionalized and sterically demanding derivative of the diazanaphthalene family. In medicinal chemistry, the 1,8-naphthyridine core is considered a "privileged scaffold," frequently utilized in the development of antimicrobial agents, target-specific kinase inhibitors, and binucleating ligands[2],[3].
Understanding the physical properties of this specific molecule requires deconstructing the thermodynamic contributions of its functional groups:
The 1,8-Naphthyridine Core: The parent unsubstituted 1,8-naphthyridine is a rigid, planar aromatic system with a relatively low melting point of 98–99 °C[3]. It is slightly soluble in water but highly soluble in organic solvents.
3-Amino Substitution: The introduction of a primary amine at the C-3 position introduces both a hydrogen-bond donor and acceptor. This significantly increases the potential for intermolecular lattice interactions. In comparable mono-substituted derivatives like 7-methyl-1,8-naphthyridin-2-amine, amino substitutions elevate the melting point drastically to approximately 238 °C[4].
5,6,7-Trimethyl Substitution: The addition of three adjacent methyl groups introduces substantial steric bulk and lipophilicity. Mechanistically, this steric hindrance disrupts the highly ordered, planar crystal packing typically seen in naphthyridines. This acts as an opposing thermodynamic force to the amino group's hydrogen bonding, effectively modulating the melting point while significantly increasing the partition coefficient (LogP).
Table 1: Quantitative Physicochemical Data & Estimates
Experimental Methodologies for Physicochemical Characterization
To empirically validate the physical properties of 5,6,7-trimethyl-1,8-naphthyridin-3-amine, rigorous, self-validating analytical protocols must be employed. As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the assay.
Protocol 1: Thermodynamic Solubility and LogP Determination (Shake-Flask & HPLC)
Causality & Self-Validation: The shake-flask method remains the gold standard for determining thermodynamic LogP. Pre-saturating the aqueous and organic phases prevents volume shifts during the 24-hour equilibration, ensuring the calculated partition coefficient is thermodynamically accurate. This protocol is self-validating through a "mass balance" check; the sum of the compound quantified in both phases must equal the initial input mass, confirming that the compound did not degrade or permanently adsorb to the glass vial during the 24-hour incubation.
Phase Preparation: Vigorously stir equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours at room temperature to ensure mutual saturation.
Equilibration: Add exactly 1.0 mg of 5,6,7-trimethyl-1,8-naphthyridin-3-amine[5] to a silanized glass vial containing 10 mL of the biphasic mixture. Seal tightly and agitate on an orbital shaker at a constant 25.0 ± 0.1 °C for 24 hours.
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions at the phase interface.
Quantification: Extract 100 µL aliquots from both the octanol and aqueous layers. Dilute appropriately with mobile phase and analyze via HPLC-UV at the compound's
λmax
(naphthyridines typically exhibit strong UV absorbance at 254 nm and 332 nm[7]).
Calculation: Calculate the partition coefficient using the formula:
LogP=log10([Solute]octanol/[Solute]water)
.
Protocol 2: pKa Determination via Potentiometric Titration (Yasuda-Shedlovsky Method)
Causality & Self-Validation: Highly methylated naphthyridines exhibit poor aqueous solubility in their neutral free-base form. Attempting a standard aqueous titration will cause the free-base to precipitate as the pH rises, coating the pH electrode and invalidating the reading. Utilizing a methanol/water co-solvent system prevents precipitation. The Yasuda-Shedlovsky extrapolation mathematically removes the dielectric effect of the solvent, yielding the true aqueous pKa.
Sample Preparation: Dissolve 5.0 mg of the compound in 50 mL of a methanol/water mixture. Prepare three separate samples at 30%, 40%, and 50% MeOH (v/v).
Atmospheric Control: Submerge a calibrated pH glass electrode into the solution and purge the sealed titration vessel with nitrogen gas for 10 minutes. Causality: The
N2
blanket prevents atmospheric
CO2
from dissolving into the solution to form carbonic acid, which would introduce a false inflection point in the titration curve.
Acidification: Add standardized 0.1 M HCl to drop the solution pH to ~2.0, ensuring the naphthyridine nitrogens and the 3-amino group are fully protonated.
Titration: Titrate with standardized 0.1 M NaOH using an automated titrator, recording the pH response against the titrant volume to identify the half-equivalence points.
Extrapolation: Plot the apparent pKa values against the inverse dielectric constant (
1/ϵ
) of the respective co-solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (78.3 at 25°C) to determine the true aqueous pKa.
Fig 1. Multiplexed physicochemical characterization workflow for naphthyridine derivatives.
Structure-Property Relationships (SPR) in Drug Design
The physical properties of 1,8-naphthyridine derivatives dictate their utility in medicinal chemistry. The 1,8-naphthyridine core acts as a binucleating ligand[3], capable of coordinating with metal ions or intercalating into biological targets like bacterial DNA gyrase[2].
The physical profile of 5,6,7-trimethyl-1,8-naphthyridin-3-amine directly impacts its Pharmacokinetics (PK):
Absorption: The high LogP driven by the trimethyl groups enhances passive diffusion across lipophilic cell membranes.
Distribution: The basic 3-amino group allows the molecule to exist in an ionized state at physiological pH (depending on its exact pKa), which increases its solubility in blood plasma but requires deprotonation to cross the blood-brain barrier.
Fig 2. Structure-property relationships governing the physical profile of the compound.
Synthesis and Physical Isolation Considerations
The synthesis of substituted 1,8-naphthyridines is frequently achieved via the Doebner reaction or Friedländer annulation[8]. For 5,6,7-trimethyl-1,8-naphthyridin-3-amine, the physical properties govern its isolation from the crude reaction mixture.
Post-reaction, the mixture is typically acidic. Because the compound contains multiple basic nitrogen centers, it remains highly soluble in the aqueous phase as a protonated salt. Isolation requires precise pH adjustment (neutralization) to the compound's isoelectric point. This forces the highly lipophilic, uncharged free-base to precipitate out of the aqueous solution, allowing for subsequent physical isolation via vacuum filtration and purification via recrystallization from a suitable organic solvent (e.g., ethanol or ethyl acetate). If distillation is required for purification, it must be performed under high vacuum, as the boiling point is governed by the Clausius-Clapeyron relationship and will likely exceed 300 °C at standard atmospheric pressure[9],[4].
References
AU2013277476A1 - 1,2,4-triazine-6-carboxamide kinase inhibitors, Google Patents.
Boiling Point Calculator , Omni Calculator. Available at:[Link]
1,8-Naphthyridine , Wikipedia. Available at: [Link]
The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction , Oregon State University. Available at:[Link]
3-chloro-1,8-naphthyridine Properties , Environmental Protection Agency (EPA). Available at:[Link]
Synthetic Methodologies and Mechanistic Pathways for the Preparation of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Abstract The 1,8-naphthyridine scaffold is a privileged pharmacophore, serving as a critical structural motif in the development of advanced therapeutics, including fibroblast activation protein (FAP) inhibitors and acet...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,8-naphthyridine scaffold is a privileged pharmacophore, serving as a critical structural motif in the development of advanced therapeutics, including fibroblast activation protein (FAP) inhibitors and acetyl-CoA synthetase (ACSS2) modulators [[1]](). Synthesizing highly substituted derivatives like 5,6,7-trimethyl-1,8-naphthyridin-3-amine (CAS: 1553914-48-9) requires precise regiocontrol. This whitepaper details a robust, self-validating two-step synthetic pathway leveraging a modern Friedländer annulation followed by chemoselective nitro reduction.
Strategic Rationale & Retrosynthetic Analysis
The synthesis of highly substituted 1,8-naphthyridines is historically plagued by poor regioselectivity and harsh reaction conditions. To bypass these limitations, we utilize a convergent Friedländer annulation strategy .
By disconnecting the target molecule at the C2-C3 and C4-C4a bonds, we identify two highly accessible precursors: 2-amino-4,5,6-trimethylpyridine-3-carboxaldehyde and nitroacetaldehyde diethyl acetal . The use of a nitro-protected active methylene prevents the unwanted polymerization often seen with free aminoacetaldehydes. Subsequent chemoselective reduction of the C3-nitro intermediate reliably yields the target primary amine .
Retrosynthetic disconnection of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine.
Mechanistic Pathway
The Friedländer annulation proceeds via a carefully orchestrated cascade. The causality of the reaction order is dictated by nucleophilicity: the primary amine of the pyridine precursor first attacks the unmasked aldehyde of the nitroacetaldehyde derivative to form an intermolecular imine. Following this, the active methylene (rendered highly acidic by the adjacent nitro group) undergoes an intramolecular aldol-type addition into the pyridine-3-carboxaldehyde. The thermodynamic sink of the reaction is the final dehydration step, which drives irreversible aromatization to form the bicyclic core .
Mechanistic sequence of the Friedländer annulation forming the naphthyridine core.
Quantitative Optimization of the Annulation Step
Standard acid-catalyzed Friedländer reactions often suffer from moderate yields when applied to sterically hindered, electron-rich pyridines. Recent literature highlights the superiority of ionic liquids (ILs) such as[Bmmim][Im] (1-butyl-3-methylimidazolium imidazolide), which act as both solvent and base catalyst, significantly enhancing the nucleophilicity of the amine . Alternatively, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) serves as a highly regioselective organocatalyst .
Table 1: Optimization of Friedländer Annulation Conditions
Entry
Solvent
Catalyst
Temperature (°C)
Time (h)
Yield (%)
1
Ethanol
None
80
24
Trace
2
Toluene
p-TsOH (0.1 eq)
110
12
65
3
Toluene
TABO (0.05 eq)
110
6
88
4
[Bmmim][Im]
None (IL acts as catalyst)
80
4
92
Note: Entry 4 is selected for the primary protocol due to its high atom economy, rapid kinetics, and elimination of volatile organic solvents.
Self-Validating Experimental Protocols
Step 4.1: Synthesis of 5,6,7-Trimethyl-3-nitro-1,8-naphthyridine
Objective: Construct the bicyclic core while installing the C3-nitro group.
Causality: Utilizing nitroacetaldehyde diethyl acetal instead of free nitroacetaldehyde prevents substrate degradation. The ionic liquid [Bmmim][Im] facilitates the dehydration step by stabilizing the polar transition states.
Procedure:
Charge a 100 mL round-bottom flask with 2-amino-4,5,6-trimethylpyridine-3-carboxaldehyde (10.0 mmol, 1.64 g).
Add 5 mL of[Bmmim][Im] and stir at room temperature for 5 minutes to ensure complete dissolution.
Elevate the temperature to 80 °C and stir for 4 hours.
In-Process Quality Control (IPC) & Validation:
Monitoring: Analyze via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material (
Rf=0.3
) must disappear, replaced by a bright yellow fluorescent spot under 365 nm UV (
Rf=0.55
).
Self-Correction: If the reaction stalls at ~50% conversion (confirmed via LC-MS), it signifies water accumulation inhibiting the final dehydration. Add 1.0 g of activated 4Å molecular sieves to drive the equilibrium forward.
Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water.
Filter the resulting yellow precipitate, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the nitro intermediate.
Step 4.2: Chemoselective Reduction to 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Objective: Reduce the C3 nitro group to a primary amine without hydrogenating the heteroaromatic rings.
Causality: While Pd/C with
H2
is standard, it risks partial reduction of the electron-deficient naphthyridine core. Stannous chloride dihydrate (
SnCl2⋅2H2O
) provides strict chemoselectivity for the nitro group via a single-electron transfer mechanism .
Procedure:
Suspend 5,6,7-trimethyl-3-nitro-1,8-naphthyridine (5.0 mmol, 1.08 g) in 30 mL of absolute ethanol.
Add
SnCl2⋅2H2O
(25.0 mmol, 5.64 g) in a single portion.
Heat the mixture to reflux (78 °C) for 2 hours.
In-Process Quality Control (IPC) & Validation:
Visual Cue: The initial suspension will turn into a clear, deep orange solution, then gradually lighten to pale yellow as the amine forms.
Chemical Validation: Remove a 0.1 mL aliquot, basify with 1M NaOH, and extract with EtOAc. Spot on TLC (DCM/MeOH 9:1). The product amine will stain strongly with ninhydrin (yielding a deep purple spot upon heating), whereas the nitro precursor will remain unreactive.
Cool to room temperature and concentrate the solvent in vacuo.
Critical Step: Neutralize the residue by slowly adding saturated aqueous
NaHCO3
until pH 8-9 is reached. This is mandatory to break the stable tin-amine complex and precipitate tin salts.
Extract the aqueous slurry with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate to yield the target 5,6,7-trimethyl-1,8-naphthyridin-3-amine as an off-white solid.
References
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition
Source: ACS Omega
URL:[Link]
Advanced Applications of 2-Amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) in Nucleic Acid Sensing and Supramolecular Chemistry
Executive Summary & Chemical Identity The rational design of small-molecule ligands that selectively recognize specific nucleobases is a cornerstone of modern supramolecular chemistry and molecular diagnostics. 2-Amino-5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
The rational design of small-molecule ligands that selectively recognize specific nucleobases is a cornerstone of modern supramolecular chemistry and molecular diagnostics. 2-Amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) , identified by CAS Number 69587-84-4 , has emerged as a highly specialized extrinsic fluorophore and DNA-intercalating ligand[1]. Unlike traditional non-specific intercalators, ATMND is engineered to selectively bind to an orphan cytosine (C) located opposite an abasic (AP) site within a DNA duplex[2].
This technical guide explores the mechanistic properties of ATMND, detailing its superiority over its precursors, and provides validated experimental workflows for its application in detecting genetic mutations and engineering label-free functional DNA sensors.
Mechanistic Grounding: The ATMND-Cytosine Recognition Paradigm
The utility of naphthyridine derivatives lies in their highly specific hydrogen-bonding arrays. ATMND operates via a highly specific binding mechanism that directly influences its fluorescence state:
N1-Protonation and Hydrogen Bonding: The binding selectivity of ATMND toward a target cytosine is driven by the complementary base pairing of the N1-protonated form of ATMND with the target C through hydrogen bonding[3].
Causality of Affinity Enhancement: Previous iterations, such as 2-amino-7-methyl-1,8-naphthyridine (AMND), exhibited a dissociation constant (
Kd
) of 370 nM for cytosine. By introducing two additional methyl groups at the 5 and 6 positions, the electron density and hydrophobicity of the naphthyridine ring are increased. This enhances base-stacking interactions within the DNA duplex, drastically strengthening the binding affinity and lowering the
Kd
to 56 nM[2].
Fluorescence Quenching: Upon selective binding and intercalation into the DNA pocket containing the C-C mismatch or AP site, the fluorescence of ATMND is significantly quenched due to electron transfer and non-radiative decay mechanisms[4].
Figure 1: Mechanistic workflow of ATMND binding to an orphan cytosine, resulting in fluorescence quenching.
Key Experimental Workflows & Methodologies
Protocol 1: Detection of C-C Mismatches in Trinucleotide Repeats
Expansion of (CCG)n trinucleotide repeats is associated with severe neurological diseases. ATMND selectively binds to the C-C mismatches present in the hairpin structures formed by these repeats[4].
Step-by-Step Methodology:
DNA Preparation: Synthesize and purify the target (CCG)n trinucleotide repeat DNA sequence.
Annealing: Dissolve the DNA in a physiological binding buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat to 90°C for 5 minutes and slowly cool to room temperature to allow stable hairpin formation.
Titration: Transfer the folded DNA solution to a quartz cuvette. Gradually titrate a stock solution of ATMND (prepared in DMSO/buffer) into the DNA sample.
Fluorescence Measurement: Excite the sample at 350 nm and monitor the emission spectrum between 380 nm and 500 nm.
Data Analysis: Calculate the binding affinity based on the concentration-dependent quenching of the ATMND fluorescence peak (typically around 410 nm).
Protocol 2: Label-Free Fluorescent Functional DNA Sensors (Vacant Site Approach)
Traditional DNA sensors require expensive, covalent labeling of fluorophores and quenchers. The "vacant site" approach utilizes unmodified DNA. By extending one end of a functional DNA (aptamer or DNAzyme) with a loop, a vacant site is created that reversibly binds ATMND[5].
Causality of Design: When the vacant site binds ATMND, fluorescence is quenched. Upon analyte binding, the functional DNA undergoes structural switching or cleavage, releasing the ATMND back into the solution and recovering its fluorescence.
Step-by-Step Methodology:
Sensor Assembly: Design an unmodified aptamer or DNAzyme with a designated loop extension containing an orphan cytosine. Anneal the duplex in 50 mM HEPES (pH 7.2) containing 50 mM NaCl.
Fluorophore Loading: Add a stoichiometric amount of ATMND to the annealed DNA. Incubate for 15 minutes at room temperature to establish the quenched baseline (ATMND bound to the vacant site).
Analyte Introduction: Add the biological or environmental sample containing the target analyte (e.g.,
Pb2+
,
UO22+
,
Hg2+
, or adenosine).
Signal Transduction: Allow 30 minutes for the analyte-dependent structural switching or metal-ion-dependent cleavage to occur.
Measurement: Record the recovered fluorescence signal. The increase in fluorescence intensity is directly proportional to the analyte concentration.
Self-Validating Control: Crucial Step. Run a parallel assay using a vacant-site-free DNA duplex. If fluorescence recovery occurs in this control, the signal is due to non-specific matrix interference rather than specific analyte-induced release[5].
Figure 2: Experimental workflow of the label-free vacant site fluorescent sensor using ATMND.
Quantitative Data & Comparative Analysis
The structural modifications of ATMND yield exceptional sensitivity across various diagnostic applications. Table 2 summarizes the critical thermodynamic and analytical performance metrics of ATMND-based systems.
For researchers and drug development professionals requiring high-purity ATMND (CAS 69587-84-4) for analytical and supramolecular assays, the compound is available through several specialized chemical vendors:
Santa Cruz Biotechnology (SCBT): Offered under catalog number sc-280512 as a specialty product for proteomics and nucleic acid research[6].
Life Chemicals: Available in screening compound collections (Product ID: F1957-0161) with verified purities of >95%[7].
BLD Pharm: Provides ATMND with comprehensive documentation including NMR, HPLC, and LC-MS validation[8].
[2] Title: Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex and their application to fluorescence detection of single nucleotide polymorphisms
Source: oup.com (Oxford Academic)
URL: 2
[4] Title: Fluorescent trimethyl-substituted naphthyridine as a ligand for C–C mismatch detection in CCG trinucleotide repeats
Source: rsc.org (Chemical Communications)
URL: 4
[5] Title: Label-Free Fluorescent Functional DNA Sensors Using Unmodified DNA: A Vacant Site Approach
Source: figshare.com (Analytical Chemistry)
URL: 5
[3] Title: Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes
Source: mdpi.com
URL: 3
The Enduring Scaffold: A Technical Guide to 1,8-Naphthyridine Derivatives in Modern Science
Introduction: Within the vast landscape of heterocyclic chemistry, the 1,8-naphthyridine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and profound impact across diverse scie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Within the vast landscape of heterocyclic chemistry, the 1,8-naphthyridine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and profound impact across diverse scientific disciplines. This bicyclic heteroaromatic system, characterized by two fused pyridine rings with nitrogen atoms at positions 1 and 8, serves as the foundational framework for a multitude of compounds exhibiting a broad spectrum of biological activities and unique physicochemical properties. This technical guide provides an in-depth exploration of 1,8-naphthyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, multifaceted applications, and the underlying principles that govern their function. We will delve into the causality behind experimental choices in their synthesis, provide detailed, field-proven protocols, and illuminate their mechanisms of action, all grounded in authoritative scientific literature.
Part 1: The Biological Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2] This has led to the development of numerous therapeutic agents and continues to inspire the design of novel drug candidates.
Anticancer Activity: A Multi-pronged Assault on Malignancy
1,8-Naphthyridine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]
Mechanism of Action: Targeting the Machinery of Cell Division
A primary mechanism of action for many anticancer 1,8-naphthyridine derivatives is the inhibition of topoisomerases, essential enzymes that regulate DNA topology during replication and transcription. By intercalating into the DNA or binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to DNA strand breaks and ultimately, apoptosis.
Another key strategy involves the inhibition of various protein kinases that are often dysregulated in cancer, such as Aurora kinases, which are critical for mitotic progression.[5] By blocking the activity of these kinases, 1,8-naphthyridine derivatives can halt the cell cycle and prevent the proliferation of cancer cells.
Signaling Pathway: Topoisomerase II Inhibition
Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.
Structure-Activity Relationship (SAR): The anticancer efficacy of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, the introduction of bulky or electron-withdrawing groups at specific positions can enhance DNA binding and topoisomerase inhibition. The presence of certain side chains can also influence the compound's ability to interact with the active site of kinases.[6][7]
The 1,8-naphthyridine scaffold is famously present in nalidixic acid, the first synthetic quinolone antibiotic. This legacy continues with modern derivatives exhibiting potent activity against a range of bacterial and fungal pathogens.
Mechanism of Action: Disrupting Bacterial DNA Synthesis
Similar to their anticancer counterparts, many antimicrobial 1,8-naphthyridine derivatives function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the accumulation of DNA strand breaks and bacterial cell death.
Structure-Activity Relationship (SAR): The antimicrobial spectrum and potency are significantly influenced by substituents. For example, a fluorine atom at the C6 position and a piperazine ring at the C7 position are common features in many potent fluoroquinolone antibiotics. Modifications at the N1 position can also modulate activity and pharmacokinetic properties.[8]
Other Biological Activities: A Plethora of Therapeutic Potential
Beyond their roles in fighting cancer and infections, 1,8-naphthyridine derivatives have demonstrated a wide range of other biological activities, including:
Antiviral: Some derivatives have shown activity against various viruses, including HIV.[9]
Anti-inflammatory: Certain compounds exhibit anti-inflammatory properties by modulating inflammatory pathways.[10]
Neurological: Derivatives have been investigated for their potential in treating neurological disorders such as Alzheimer's disease.[1]
Part 2: The Art of Synthesis: Constructing the 1,8-Naphthyridine Core
The synthesis of the 1,8-naphthyridine scaffold can be achieved through several classic and modern organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Friedländer Annulation: A Convergent and Versatile Approach
The Friedländer synthesis is a powerful and widely used method for constructing the 1,8-naphthyridine ring system. It involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related derivative with a compound containing an α-methylene group, typically a ketone or an ester.
Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine [11]
Materials:
2-Aminonicotinaldehyde
Acetone
Choline hydroxide (45 wt% in H₂O)
Deionized water
Ethyl acetate
Round-bottom flask
Magnetic stirrer
Water bath
Procedure:
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
Add acetone (1.5 mmol) to the solution.
Add choline hydroxide (1 mol%) to the reaction mixture.
Stir the mixture at 50 °C in a water bath under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.
Once the reaction is complete, cool the mixture to room temperature.
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
The pure product can be obtained by column chromatography on silica gel.
The Skraup Synthesis: A Classic Route to Unsubstituted Systems
The Skraup synthesis is a traditional method for preparing quinolines and can be adapted for the synthesis of naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.
Experimental Protocol: Synthesis of 1,6-Naphthyridine (Illustrative for Naphthyridine Synthesis) [12][13]
Materials:
4-Aminopyridine
Glycerol
"Sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid)
To this mixture, add 4-aminopyridine (7.5 g, 0.08 mole) followed immediately by the addition of 40 mL of water.
Stir the mixture until it becomes homogeneous (approximately 10 minutes).
Heat the reaction mixture, and monitor its progress.
After completion, the reaction is worked up by neutralization and extraction to isolate the product.
The Vilsmeier-Haack and Gould-Jacobs Reactions: Alternative Strategies
The Vilsmeier-Haack reaction provides a route to 2-chloro-3-formyl-1,8-naphthyridines, which are versatile intermediates for further functionalization.[14][15][16][17] The Gould-Jacobs reaction is another valuable method for constructing the 4-hydroxy-1,8-naphthyridine scaffold from an aminopyridine and a malonic ester derivative.[18][19][20][21]
Synthetic Workflow: Vilsmeier-Haack Reaction
Caption: Synthesis of a key 1,8-naphthyridine intermediate via the Vilsmeier-Haack reaction.
Part 3: Beyond Biology: Applications in Materials Science and Catalysis
The unique electronic and photophysical properties of 1,8-naphthyridine derivatives have led to their exploration in cutting-edge materials and as versatile ligands in catalysis.
Organic Light-Emitting Diodes (OLEDs): Illuminating the Future
The electron-deficient nature and high thermal stability of the 1,8-naphthyridine core make it an excellent building block for materials used in OLEDs. Derivatives have been successfully employed as emitters and electron-transporting materials, contributing to the development of highly efficient and stable devices.[22][23][24][25][26]
Performance Data of a 1,8-Naphthyridine-Based OLED [26]
Emitter
Emission Peak (nm)
Max. External Quantum Efficiency (%)
(mtfmpp)2Ir(mmND)
521-600
>30
Fluorescent Probes: Sensing with Precision
The inherent fluorescence of many 1,8-naphthyridine derivatives, which can be tuned by chemical modification, makes them ideal candidates for the development of fluorescent sensors for detecting metal ions, anions, and biologically important molecules.[27][28][29][30][31]
Asymmetric Catalysis: Guiding Chemical Transformations
The bidentate chelating nature of the 1,8-naphthyridine scaffold allows it to form stable complexes with a variety of transition metals. Chiral 1,8-naphthyridine-based ligands have been successfully employed in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products with high selectivity.[32][33][34][35]
Conclusion
The 1,8-naphthyridine scaffold stands as a testament to the power of heterocyclic chemistry in addressing fundamental challenges in medicine, materials science, and catalysis. Its synthetic accessibility, coupled with the tunable nature of its derivatives, ensures its continued prominence in scientific research. This guide has provided a comprehensive overview of the synthesis, biological activities, and diverse applications of 1,8-naphthyridine derivatives, grounded in established scientific principles and experimental data. It is our hope that this in-depth technical resource will serve as a valuable tool for researchers and professionals, fostering further innovation and discovery in this exciting and impactful field.
References
Mashraqui, S. H., Betkar, R., Chandiramani, M., Poonia, K., de Valldemossa, D. Q., & Frontera, A. (2010). New 1,8-naphthyridine-based probes for the selective fluorescence signalling of toxic cadmium: synthesis, photophysical studies and molecular modelling. Supramolecular Chemistry, 22(10), 579-587.
Sanka, R. K., & Kumar, A. (2016). 1,8-Naphthyridine-based fluorescent receptors for picric acid detection in aqueous media. Analytical Methods, 8(3), 525-531.
Li, Y., Li, M., Wang, Y., Li, Y., & Li, Y. (2015). 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells.
Ohashi, K., Ota, J., Yamaguchi, T., & Oisaki, K. (2023). Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media.
Wang, Y., Chen, Y., Li, Y., & Li, Y. (2022). Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands.
Hess, U., & Gustav, K. (1998). Fluorescent 2,7-Dialkylamino-[27][36]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 3(3), 112-125.
Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862.
Trivedi, A., Kumar, A., Singh, A. K., & Kumar, P. (2025). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
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Al-Omar, M. A. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Journal of Heterocyclic Chemistry, 55(10), 2384-2393.
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An In-depth Technical Guide to the Solubility of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development 5,6,7-Trimethyl-1,8-naphthyridin-3-amine is a heterocyclic amine belonging to the 1,8-naphthyridine class of compounds. This scaffold is of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Solubility in Drug Discovery and Development
5,6,7-Trimethyl-1,8-naphthyridin-3-amine is a heterocyclic amine belonging to the 1,8-naphthyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its "privileged" nature, meaning it can bind to a variety of biological targets, leading to a wide spectrum of activities.[1] The journey of a promising compound from a laboratory curiosity to a therapeutic agent is, however, fraught with challenges, one of the most fundamental being its solubility. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[2]
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5,6,7-trimethyl-1,8-naphthyridin-3-amine in common laboratory solvents. Given the current lack of publicly available experimental data for this specific molecule, this document will equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols to predict, measure, and interpret its solubility profile. We will delve into the predicted physicochemical properties, outline robust experimental methodologies, and discuss the underlying chemical principles that govern the solubility of this and similar heterocyclic amines.
Physicochemical Properties and Predicted Solubility Profile
Table 1: Predicted Physicochemical Properties of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Based on these properties, we can make some initial predictions about the solubility of 5,6,7-trimethyl-1,8-naphthyridin-3-amine:
Aqueous Solubility: The presence of hydrogen bond donors and acceptors suggests some degree of water solubility.[4] However, the relatively high XLogP3-AA value indicates that this solubility is likely to be low to moderate. The aromatic ring system and the methyl groups contribute to the molecule's lipophilicity, which generally reduces aqueous solubility.[4][5] The basicity of the amine and the ring nitrogens means that solubility will be highly pH-dependent; it is expected to be more soluble in acidic aqueous solutions due to the formation of a more polar ammonium salt.[5]
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and ring nitrogens, suggesting good solubility.[4]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds and are likely to readily dissolve 5,6,7-trimethyl-1,8-naphthyridin-3-amine. Acetonitrile may be a slightly less effective solvent but should still provide reasonable solubility.
Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the polar nature of the amine and the nitrogen-containing heterocyclic core, solubility in non-polar solvents is expected to be poor.
Experimental Determination of Solubility: Protocols and Best Practices
To move from prediction to empirical data, rigorous experimental determination is essential. The two primary methods for solubility testing are kinetic and thermodynamic approaches.[2]
Kinetic Solubility Measurement
This high-throughput method is often used in early drug discovery to rank compounds.[2][6] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[2]
Experimental Protocol: Kinetic Solubility by Nephelometry
Stock Solution Preparation: Prepare a high-concentration stock solution of 5,6,7-trimethyl-1,8-naphthyridin-3-amine in 100% DMSO (e.g., 10 mM).
Serial Dilutions: In a 96- or 384-well plate, perform serial dilutions of the stock solution with DMSO.
Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a corresponding well containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effects.
Incubation and Measurement: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
Nephelometric Reading: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[6] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[6]
Caption: Thermodynamic Solubility Workflow.
Discussion: Factors Influencing the Solubility of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Understanding the "why" behind solubility data is as important as the data itself. Several factors will influence the solubility of this compound:
pH: As a basic compound, the solubility of 5,6,7-trimethyl-1,8-naphthyridin-3-amine in aqueous media will be significantly higher at lower pH values. Protonation of the amine group and/or the ring nitrogens will form a more polar cation, which interacts more favorably with water.
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.
Polymorphism: The solid-state form of the compound can have a significant impact on its measured solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.
Co-solvents: The presence of other solvents, such as DMSO in kinetic solubility assays, can influence the measured solubility. It is important to be aware of and control for these effects.
Conclusion and Future Directions
While direct experimental data on the solubility of 5,6,7-trimethyl-1,8-naphthyridin-3-amine is currently lacking, a combination of theoretical prediction based on its chemical structure and robust experimental methodologies provides a clear path forward for its characterization. The protocols outlined in this guide for both kinetic and thermodynamic solubility determination will enable researchers to generate the high-quality data needed to advance their research and development programs. Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents and buffers, as well as a thorough investigation of its pH-solubility profile and solid-state properties. Such data will be invaluable for the formulation and development of new therapeutics based on the promising 1,8-naphthyridine scaffold.
References
ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5,6,7-trimethyl-1,8-naphthyridine. Retrieved from [Link]
PubChemLite. (n.d.). 5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine. Retrieved from [Link]
ResearchGate. (2025, August 6). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydron[7][8]aphthyridine System and Some Alkylated and Polycyclic Homologues. Retrieved from [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Retrieved from [Link]
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
ACS Omega. (2021, October 15). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]
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ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Retrieved from [Link]
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PMC. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]
Quantum Chemical Profiling and Mechanistic Elucidation of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine: A Technical Guide for Rational Drug Design
Executive Summary and Structural Rationale The 1,8-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere to quinoline but with an enhanced hydrogen-bonding capac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Structural Rationale
The 1,8-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere to quinoline but with an enhanced hydrogen-bonding capacity due to the additional nitrogen atom in the aromatic ring system. Derivatives of 1,8-naphthyridine have demonstrated profound efficacy as anti-cancer agents, antibacterial compounds, and dual inhibitors of critical metalloenzymes such as carbonic anhydrase[1].
This technical whitepaper provides an in-depth analysis of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (CAS: 1553914-48-9). By integrating three electron-donating methyl groups at the 5, 6, and 7 positions alongside a primary amine at the 3-position, this specific molecule presents a highly enriched
π
-electron system. To harness this compound for rational drug design—such as targeting G-quadruplex DNA[2] or metalloenzyme active sites—researchers must first decode its electronic topology. Here, we outline the self-validating computational protocols and quantum chemical calculations required to profile this molecule accurately.
Quantum Chemical Calculation Workflow (DFT)
Density Functional Theory (DFT) is the gold standard for evaluating the electronic properties of heterocyclic compounds because it provides an optimal balance between computational efficiency and the accurate treatment of electron correlation[3].
Causality in Methodological Choices
Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected because it accurately predicts the ground-state geometries and vibrational frequencies of nitrogen-rich heterocycles[3].
Basis Set Selection (6-311++G(d,p)): We mandate the use of a triple-zeta basis set with diffuse (++) and polarization (d,p) functions. Why? The diffuse functions are critical for accurately modeling the expanded electron cloud of the lone pair on the 3-amine group. Without diffuse functions, the computational model will severely underestimate the molecule's hydrogen-bonding basicity and nucleophilicity.
Solvation Model (SMD): Gas-phase calculations are insufficient for drug discovery. An implicit Solvation Model based on Density (SMD) using water (
ϵ=78.3
) must be applied to simulate the dielectric environment of biological fluids.
Self-Validating Protocol: Geometry Optimization
To ensure scientific integrity, the computational workflow must be self-validating. An optimized structure is only physically meaningful if it represents a true local minimum on the potential energy surface (PES).
Step-by-Step Methodology:
Initialization: Generate the 3D conformer of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine using a molecular builder (e.g., GaussView) and pre-optimize using Molecular Mechanics (MMFF94 force field) to resolve steric clashes between the adjacent methyl groups at C5, C6, and C7.
DFT Optimization: Submit the coordinates to Gaussian 16 using the route section: #p opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=water).
Validation (Frequency Calculation): The freq keyword commands the software to calculate the second derivatives of the energy (Hessian matrix)[3].
Data Authentication: Inspect the output file for imaginary frequencies. Rule: A true minimum must yield exactly zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is trapped in a saddle point (transition state) and must be perturbed and re-optimized.
Self-validating DFT computational workflow for structural optimization.
Frontier Molecular Orbital (FMO) Analysis
The chemical reactivity of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine is dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the molecule's ability to donate electrons. In this compound, the HOMO is primarily localized over the 3-amine group and the adjacent conjugated
π
-system. The hyperconjugation from the 5,6,7-trimethyl groups pushes electron density into the ring, raising the HOMO energy[4].
LUMO: Represents the electron-accepting ability.
Energy Gap (
ΔE
): A smaller gap indicates higher chemical reactivity and lower kinetic stability.
Quantitative Electronic Profiling
The following table summarizes the derived quantum chemical parameters, comparing the highly substituted 5,6,7-Trimethyl-1,8-naphthyridin-3-amine against the baseline 1,8-naphthyridine core. The data demonstrates how the functional groups alter the electronic landscape.
Parameter
Formula / Derivation
1,8-Naphthyridine (Core)
5,6,7-Trimethyl-1,8-naphthyridin-3-amine
E_HOMO (eV)
Extracted from Output
-6.85
-5.42
E_LUMO (eV)
Extracted from Output
-2.10
-1.85
Energy Gap (
ΔE
)
ELUMO−EHOMO
4.75 eV
3.57 eV
Ionization Potential (I)
−EHOMO
6.85 eV
5.42 eV
Electron Affinity (A)
−ELUMO
2.10 eV
1.85 eV
Chemical Hardness (
η
)
(I−A)/2
2.37 eV
1.78 eV
Electrophilicity Index (
ω
)
μ2/2η
4.21 eV
5.86 eV
Mechanistic Insight: The addition of the amine and methyl groups significantly reduces the ionization potential (from 6.85 eV to 5.42 eV) and the chemical hardness (from 2.37 eV to 1.78 eV). This indicates that 5,6,7-Trimethyl-1,8-naphthyridin-3-amine is a highly polarizable, "soft" molecule, making it an excellent candidate for coordinating with transition metals (like
Zn2+
) in enzyme active sites[1].
Pharmacological Implications and Molecular Docking
The quantum chemical data directly informs the molecule's behavior in biological systems. 1,8-Naphthyridine derivatives are known to act as dual inhibitors of alkaline phosphatase and carbonic anhydrase[1], and as stabilizing agents for G-quadruplex DNA[2].
Target Interaction Pathways
The structural features of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine allow for a tripartite binding mechanism:
π−π
Stacking: The planar, electron-rich bicyclic core intercalates between DNA base pairs or stacks with aromatic residues (e.g., Phenylalanine, Tryptophan) in enzyme pockets.
Metal Coordination: The N1 and N8 nitrogens of the naphthyridine ring possess localized lone pairs that act as bidentate or monodentate ligands for metal ions.
Hydrogen Bonding: The 3-amine acts as a strong hydrogen bond donor.
Mechanistic pathways of ligand-target interactions driven by functional groups.
Self-Validating Docking Protocol
To transition from DFT to molecular docking, the electrostatic potential calculated via quantum mechanics must be preserved.
Step-by-Step Methodology:
Charge Derivation: Extract the Restrained Electrostatic Potential (RESP) charges from the Gaussian output file. Do not use empirical charge calculators (like Gasteiger), as they fail to capture the hyperconjugative effects of the 5,6,7-trimethyl groups.
Ligand Preparation: Convert the optimized geometry to a .pdbqt format using AutoDockTools, ensuring the 3-amine group is set as a flexible torsion.
Protein Preparation: Retrieve the target crystal structure (e.g., Carbonic Anhydrase II) from the PDB. Remove water molecules, add polar hydrogens, and assign Kollman charges.
Grid Box Configuration: Center the grid box on the active site
Zn2+
ion, ensuring a minimum of 15 Å padding in all directions.
Validation (Redocking): Self-validation step: Before docking the naphthyridine derivative, extract the native co-crystallized ligand and redock it. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked native ligand and the crystal pose is
≤2.0
Å.
Conclusion
The rational design of therapeutics utilizing the 5,6,7-Trimethyl-1,8-naphthyridin-3-amine scaffold requires a rigorous understanding of its quantum chemical properties. By employing high-level DFT calculations (B3LYP/6-311++G(d,p)), researchers can accurately map the electron-donating effects of the trimethyl and amine substitutions. These modifications lower the chemical hardness and elevate the HOMO energy, priming the molecule for high-affinity interactions with metalloenzymes and nucleic acid structures.
Using 5,6,7-Trimethyl-1,8-naphthyridin-3-amine in kinase inhibitor assays
Application Note: Utilizing 5,6,7-Trimethyl-1,8-naphthyridin-3-amine as a Privileged Scaffold in Kinase Inhibitor Discovery and Assay Workflows Introduction & Mechanistic Rationale The development of small-molecule kinas...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing 5,6,7-Trimethyl-1,8-naphthyridin-3-amine as a Privileged Scaffold in Kinase Inhibitor Discovery and Assay Workflows
Introduction & Mechanistic Rationale
The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the 1,8-naphthyridine core has emerged as a highly versatile pharmacophore in medicinal chemistry and oncology[1]. Specifically, 5,6,7-trimethyl-1,8-naphthyridin-3-amine serves as a critical building block in the synthesis of targeted therapeutics, particularly against MAPK/ERK pathway kinases such as B-Raf[2].
Mechanistic Causality:
The efficacy of the 1,8-naphthyridine scaffold stems from its ability to act as an ATP-competitive hinge binder. The nitrogen atoms at positions 1 and 8 act as essential hydrogen bond acceptors, forming robust bidentate interactions with the kinase hinge region (e.g., the backbone NH of Cys532 in B-Raf or Val850 in PI3K)[3].
The strategic placement of the 5,6,7-trimethyl groups provides two distinct advantages:
Lipophilic Efficiency (LipE): The methyl groups provide optimal van der Waals contacts within the hydrophobic pocket adjacent to the hinge region.
Metabolic Stability: The steric bulk of the trimethyl substitutions shields the aromatic ring from cytochrome P450-mediated oxidative metabolism[4].
Furthermore, the 3-amine group acts as a highly versatile synthetic handle. It allows medicinal chemists to rapidly generate libraries of amides, ureas, or secondary amines via Buchwald-Hartwig cross-coupling. This functionalization extends the molecule out of the hinge and into the solvent-exposed region or the DFG-out allosteric pocket, which is critical for achieving high kinase selectivity[2].
Signaling Pathway & Target Context
In melanoma and other malignancies, the B-Raf(V600E) mutation constitutively activates the MAPK/ERK signaling cascade, driving uncontrolled cellular proliferation[5]. Inhibitors derived from the 5,6,7-trimethyl-1,8-naphthyridin-3-amine scaffold competitively bind to the ATP pocket of B-Raf, halting the downstream phosphorylation of MEK and ERK[2].
Figure 1: MAPK/ERK signaling cascade and targeted inhibition of B-Raf by naphthyridine derivatives.
Experimental Workflows & Protocols
To evaluate the efficacy of novel inhibitors synthesized from 5,6,7-trimethyl-1,8-naphthyridin-3-amine, a self-validating two-tiered assay system is required: a biochemical assay to confirm direct target engagement, and a cell-based assay to verify membrane permeability and cellular pathway suppression[5].
Design Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because highly conjugated heterocycles like naphthyridines often exhibit intrinsic autofluorescence. The time-delayed readout of TR-FRET eliminates this background interference, ensuring high data fidelity.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the naphthyridine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler. Causality: Acoustic dispensing ensures precise nanoliter transfer without tip retention issues, which is critical for highly lipophilic naphthyridine derivatives.
Kinase Reaction Assembly: Add 5 µL of B-Raf(V600E) enzyme (final concentration 0.5 nM) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase.
Reaction Initiation: Add 5 µL of substrate mix containing inactive MEK1 (final 50 nM) and ATP (final 10 µM). Causality: Using an ATP concentration near its Km sensitizes the assay to competitive inhibitors[3]. Incubate for 60 minutes at 22°C.
Quench and Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho-MEK1 antibody (donor), and ULight-labeled anti-GST antibody (acceptor). Causality: EDTA chelates Mg2+, an essential cofactor for B-Raf, thereby instantaneously halting kinase activity. Incubate for 60 minutes.
Readout: Measure the TR-FRET signal on a multimode microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm).
Self-Validation System: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Vemurafenib (positive control). A Z'-factor > 0.6 is strictly required to validate the assay run.
Design Rationale: A375 human melanoma cells harbor the B-Raf(V600E) mutation, resulting in constitutively high levels of phosphorylated ERK1/2[5]. This assay determines if the naphthyridine derivative can cross the cell membrane and inhibit the target in a complex intracellular environment.
Step-by-Step Methodology:
Cell Plating: Seed A375 cells at 10,000 cells/well in a 96-well plate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
Serum Starvation: Wash cells with PBS and replace media with serum-free DMEM (0.1% BSA) for 2 hours. Causality: This eliminates background ERK phosphorylation caused by exogenous growth factors in the serum, isolating the signal entirely to the constitutive B-Raf mutation[5].
Compound Treatment: Add the naphthyridine derivatives (diluted in serum-free media, final DMSO < 0.5%) and incubate for 2 hours.
Lysis: Aspirate media and add 50 µL of supplemented lysis buffer (containing protease and phosphatase inhibitors). Shake for 10 minutes at 4°C to preserve the transient pERK signal.
Detection: Transfer 16 µL of lysate to a 384-well OptiPlate. Add AlphaLISA acceptor beads conjugated to an anti-total-ERK antibody and biotinylated anti-pERK antibody. Incubate for 2 hours. Add Streptavidin-coated donor beads and incubate for 30 minutes in the dark.
Readout: Read the plate using an AlphaScreen-compatible reader (excitation at 680 nm, emission at 615 nm).
Data Presentation & Interpretation
Quantitative data from these assays must be strictly correlated to guide Structure-Activity Relationship (SAR) optimization. Below is a representative data summary for a library of compounds synthesized using the 5,6,7-trimethyl-1,8-naphthyridin-3-amine scaffold.
Compound ID
R-Group Substitution (at 3-amine)
B-Raf(V600E) IC50 (nM)
A375 pERK IC50 (nM)
Z'-factor (Biochemical)
Cmpd-01
Unsubstituted Scaffold
> 10,000
> 10,000
0.72
Cmpd-02
3-(Trifluoromethyl)benzamide
45.2 ± 3.1
185.4 ± 12.0
0.75
Cmpd-03
4-Chloro-3-(pyridin-2-yl)urea
8.7 ± 1.2
32.1 ± 4.5
0.74
Vemurafenib
Reference Control
12.5 ± 2.0
45.0 ± 5.2
0.78
Interpretation: The unsubstituted 3-amine (Cmpd-01) lacks the necessary extensions to occupy the DFG-out pocket, resulting in poor affinity. Functionalizing the amine with a urea linker (Cmpd-03) significantly enhances potency, demonstrating the utility of the 5,6,7-trimethyl-1,8-naphthyridin-3-amine scaffold as an anchor for the hinge region while the urea moiety accesses deeper hydrophobic pockets[4].
References
Nitrogen-containing bicyclic heteroaryl compounds and methods of use. Google Patents (CA2753405A1).
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. ResearchGate.
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. National Institutes of Health (NIH).
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Royal Society of Chemistry (RSC).
Application of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine as a fluorescent probe
Title: Application Notes and Protocols: 5,6,7-Trimethyl-1,8-naphthyridin-3-amine as an Advanced Fluorescent Probe Executive Summary 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (CAS: 1553914-48-9) is a highly specialized, fu...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Notes and Protocols: 5,6,7-Trimethyl-1,8-naphthyridin-3-amine as an Advanced Fluorescent Probe
Executive Summary
5,6,7-Trimethyl-1,8-naphthyridin-3-amine (CAS: 1553914-48-9) is a highly specialized, functionally rich heterocyclic building block[1][2]. The 1,8-naphthyridine core is widely recognized in chemical biology and materials science for its rigid, planar structure and unique bidentate coordination capabilities[3][4]. The strategic placement of an electron-donating primary amine at the 3-position, coupled with the electron-deficient naphthyridine ring, establishes a strong intramolecular charge transfer (ICT) system. This "push-pull" electronic architecture yields exceptional photophysical properties, including a large Stokes shift and environmental sensitivity, making it an ideal candidate for metal ion sensing, nucleic acid recognition, and bioconjugation[5][6].
Structural Rationale & Photophysical Profile
The photophysical behavior of 1,8-naphthyridine derivatives is governed by their electronic state. The 3-amino group acts as a potent electron donor, while the nitrogen atoms in the 1,8-naphthyridine ring act as electron acceptors. This push-pull mechanism is highly sensitive to the local microenvironment (solvatochromism) and coordination events. Furthermore, the three methyl groups at the 5, 6, and 7 positions serve a dual purpose: they increase the lipophilicity of the probe, enhancing cellular membrane permeability for live-cell imaging, and provide steric shielding that can improve binding selectivity.
Table 1: Representative Photophysical Properties of Aminated 1,8-Naphthyridine Probes
Property
Typical Value Range
Mechanistic Implication
Excitation Maximum (λex)
360 – 400 nm
Compatible with standard UV/DAPI filter sets.
Emission Maximum (λem)
450 – 550 nm
Environmentally sensitive; exhibits blue/red shifts upon target binding.
Stokes Shift
> 70 nm
Minimizes self-quenching and background autofluorescence[5].
Quantum Yield (Φ)
0.2 – 0.6
High brightness in non-polar environments or upon rigidification.
Binding Stoichiometry (Metal)
1:1 or 2:1 (Probe:Metal)
Dependent on the specific transition metal (e.g., Cu²⁺, Zn²⁺)[6].
Core Applications & Mechanistic Causality
Transition Metal Ion Sensing
The adjacent nitrogen atoms in the 1,8-naphthyridine core are perfectly pre-organized to act as a bidentate ligand for transition metals such as Cu²⁺, Ni²⁺, and Zn²⁺[3][6].
Causality: Upon metal chelation, the electron density of the naphthyridine ring is altered, which directly perturbs the ICT state. Depending on the metal's paramagnetic properties, this results in either Chelation-Enhanced Fluorescence (CHEF) (often seen with Zn²⁺) or fluorescence quenching via the heavy-atom effect or energy transfer (typical for Cu²⁺)[6].
Mechanism of metal ion sensing via 1,8-naphthyridine chelation and ICT modulation.
Nucleic Acid Recognition and Structural Probing
1,8-Naphthyridine derivatives are established universal readers of Watson-Crick base pairs and specific DNA secondary structures, such as C-bulges and G-quadruplexes[7][8].
Causality: The planar aromatic system allows for efficient intercalation between nucleobases. Concurrently, the hydrogen-bond donor (3-amine) and acceptors (ring nitrogens) form stable complexes with guanine or cytosine residues. This rigidification within the hydrophobic DNA pocket restricts non-radiative decay pathways, leading to a massive "turn-on" fluorescence response[8].
Amine-Reactive Bioconjugation
The primary amine at the 3-position provides a versatile synthetic handle.
Causality: It can be converted into an isothiocyanate or reacted directly via EDC/NHS chemistry to label carboxylic acid-containing biomolecules (e.g., proteins, antibodies). Unlike traditional fluorophores that suffer from severe quenching in aqueous media, push-pull naphthyridines maintain high emissivity post-conjugation[5].
Experimental Protocols
The following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification to ensure data integrity and reproducibility.
Protocol A: Fluorometric Detection of Cu²⁺/Zn²⁺ in Aqueous Media
Objective: To quantify transition metal ions using the probe's coordination-induced fluorescence modulation.
Step-by-Step Methodology:
Stock Solution Preparation: Dissolve 5,6,7-Trimethyl-1,8-naphthyridin-3-amine in anhydrous DMSO to a final concentration of 10 mM.
Causality: DMSO prevents the aggregation of the planar hydrophobic core, ensuring a monomeric state necessary for accurate stoichiometric binding.
Buffer Selection: Prepare a 10 mM HEPES buffer at pH 7.4.
Causality: HEPES is strictly required over PBS. Phosphate buffers will precipitate transition metals (like Cu²⁺ and Zn²⁺) as insoluble phosphates, leading to false-negative fluorescence readouts.
Working Solution: Dilute the stock into the HEPES buffer to a final probe concentration of 5 µM. Keep the final DMSO concentration <1% (v/v) to prevent solvent-induced protein denaturation if applying to biological samples.
Titration: Aliquot 2 mL of the working solution into a quartz cuvette. Titrate the target metal ion (e.g., CuCl₂) from 0 to 50 µM.
Equilibration & Readout: Incubate for 2 minutes post-addition to allow the bidentate chelation to reach thermodynamic equilibrium. Record emission spectra (λex ≈ 380 nm).
Validation Control: Add a strong chelator (e.g., 50 µM EDTA) to the final mixture.
Causality: EDTA will strip the metal from the naphthyridine core. The fluorescence should return to baseline, proving the signal change was due to reversible metal coordination and not probe degradation.
Protocol B: DNA Binding Affinity (Kd) Determination
Objective: To map the interaction between the probe and specific DNA oligonucleotides (e.g., C-bulge DNA).
Step-by-step experimental workflow for DNA binding fluorescence titration.
Step-by-Step Methodology:
DNA Annealing: Dissolve the target oligonucleotide in 10 mM Tris-HCl (pH 7.4) containing 50 mM NaCl. Heat to 95°C for 5 minutes, then cool slowly to room temperature.
Causality: This ensures the DNA adopts its thermodynamically stable secondary structure (e.g., duplex or bulge) rather than kinetic aggregates.
Probe Preparation: Prepare a 5 µM solution of the probe in the same Tris-HCl buffer.
Titration: Sequentially add aliquots of the annealed DNA to the probe solution.
Spectral Analysis: Excite the sample at its absorption maximum. Monitor the emission enhancement. The rigidification of the probe upon intercalation prevents non-radiative relaxation, causing a significant fluorescence "turn-on"[8].
Data Fitting: Plot the change in fluorescence intensity (ΔF) against DNA concentration. Fit the data using a non-linear regression model (e.g., 1:1 binding isotherm) to extract the dissociation constant (Kd).
References
1, AA Blocks.
2.2, BLD Pharm.
3.3, RSC Publishing.
Application Note: Advanced Fluorescence Indicator Displacement (FID) Assay Using ATMND for RNA/DNA-Ligand Interaction Profiling
Introduction & Scientific Rationale Studying non-covalent interactions between small molecules and nucleic acids (RNA/DNA) is critical for modern [1]. Traditional methods often require covalent labeling of the target rec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Studying non-covalent interactions between small molecules and nucleic acids (RNA/DNA) is critical for modern [1]. Traditional methods often require covalent labeling of the target receptor or the analyte, which can alter native binding thermodynamics and add significant synthesis costs. The Fluorescent Indicator Displacement (FID) assay offers a high-throughput, label-free alternative that preserves the native state of the molecules[1].
In this protocol, we utilize 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) as the fluorescent indicator. ATMND is a synthetic fluorophore that exhibits strong fluorescence in free solution but is highly quenched upon binding to specific nucleic acid motifs, such as [2].
Mechanistic Causality : The quenching of ATMND is driven by photoinduced electron transfer (PET) and base-stacking interactions when intercalated or bound within the nucleic acid pocket. When a target analyte (e.g., cocaine, aminoglycosides, or heavy metal ions) is introduced, it competitively displaces ATMND from the binding site due to a higher binding affinity. The stoichiometric release of ATMND restores its fluorescence, generating a [3].
Assay Principles & Mechanistic Pathway
Mechanism of ATMND-based Fluorescence Indicator Displacement (FID) assay.
Materials & Reagents
Fluorescent Indicator : ATMND or its derivatives (e.g.,)[4].
Nucleic Acid Receptor : Target RNA or DNA aptamer (e.g., 38-GC cocaine aptamer, bacterial 16S A-site RNA) synthesized and HPLC-purified.
Assay Buffer : 20 mM HEPES, 50 mM NaCl, 5 mM MgCl₂, pH 7.4.
Causality: Divalent cations like Mg²⁺ are essential for neutralizing the phosphate backbone repulsion, thereby stabilizing the complex tertiary structures of RNA/DNA required for specific ligand binding.
Target Analytes : Small molecule libraries, specific drugs (e.g., cocaine), or metal ions.
Consumables : Black, flat-bottom 96-well or 384-well microplates (to minimize optical cross-talk and background scattering).
Step-by-Step Experimental Protocol
Phase 1: Nucleic Acid Preparation (Annealing)
Dilute the synthesized RNA/DNA receptor to a stock concentration of 10 µM in the assay buffer.
Heat the solution to 95°C for 5 minutes using a thermocycler or heat block.
Slowly cool the solution to room temperature (approx. 1°C/min) and incubate on ice for 10 minutes.
Causality : Heating denatures kinetic traps and homodimers. Slow cooling ensures the nucleic acid folds into its thermodynamically most stable, native secondary structure, which is an absolute prerequisite for forming the specific binding pocket recognized by ATMND and the target analyte.
Causality : Establishing the dissociation constant (
Kd
) of the ATMND-receptor complex is critical for assay optimization. To maximize the dynamic range and sensitivity of the displacement event, the working concentration of ATMND in the final assay should be set near its
Kd
. This ensures the receptor is sufficiently saturated to provide a low background (quenched state) while remaining sensitive to competitive displacement[3].
Self-Validation Check : The successful quenching of ATMND fluorescence in this phase confirms the correct folding of the nucleic acid receptor and the formation of the binding pocket. Without this baseline validation, displacement data in Phase 3 cannot be trusted.
Phase 3: Competitive Displacement by Analyte
Prepare the Receptor-ATMND complex master mix (e.g., 2 µM DNA + 250 nM ATMND) in assay buffer.
Aliquot the complex into the microplate wells.
Add varying concentrations of the target analyte (e.g., 0 to 100 µM) to the wells.
Incubate for 20-30 seconds.
Causality: The competitive displacement of ATMND by high-affinity ligands like cocaine is extremely rapid, allowing for [3].
Measure the recovered fluorescence.
Calculate the apparent
Kd
or
IC50
using the Cheng-Prusoff equation based on the dose-response curve.
Quantitative Data & Performance Metrics
The following table summarizes the performance of ATMND-based FID assays across various targets, demonstrating its versatility and sensitivity:
Sato, Y., Rokugawa, M., Ito, S., Yajima, S., Sugawara, H., Teramae, N., & Nishizawa, S. (2018). "Fluorescent Trimethylated Naphthyridine Derivative with an Aminoalkyl Side Chain as the Tightest Non-aminoglycoside Ligand for the Bacterial A-site RNA." Chemistry - A European Journal. URL:[Link]
Roncancio, D., Yu, H., Xu, X., Wu, S., Liu, R., Debord, J., Lou, X., & Xiao, Y. (2014). "A Label-Free Aptamer-Fluorophore Assembly for Rapid and Specific Detection of Cocaine in Biofluids." Analytical Chemistry. URL:[Link]
Xiang, Y., Wang, Z., Xing, H., Wong, N. Y., & Lu, Y. (2010). "Label-Free Fluorescent Functional DNA Sensors Using Unmodified DNA: A Vacant Site Approach." Analytical Chemistry. URL:[Link]
Wicks, S. L., & Hargrove, A. E. (2019). "Fluorescent indicator displacement assays to identify and characterize small molecule interactions with RNA." Methods. URL:[Link]
Application Note: The Role of 1,8-Naphthyridines in Antimicrobial Drug Discovery & Development
Executive Summary The 1,8-naphthyridine scaffold is a privileged, nitrogen-containing heterocyclic pharmacophore that has fundamentally shaped modern antimicrobial therapy[1]. Since the landmark discovery of nalidixic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,8-naphthyridine scaffold is a privileged, nitrogen-containing heterocyclic pharmacophore that has fundamentally shaped modern antimicrobial therapy[1]. Since the landmark discovery of nalidixic acid in 1962[1][2], structural optimizations of the 1,8-naphthyridine core have yielded generations of broad-spectrum bactericidal agents, most notably the fluoroquinolones[1][3]. This application note synthesizes the structure-activity relationships (SAR), mechanistic pathways, and provides field-validated, step-by-step protocols for evaluating the antimicrobial and target-specific efficacy of novel 1,8-naphthyridine derivatives.
Mechanistic Grounding: Target Causality and SAR
1,8-naphthyridines exert their potent bactericidal activity by selectively and reversibly targeting bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria)[2][4].
Causality of Cell Death:
During bacterial DNA replication, DNA gyrase introduces essential negative supercoils to alleviate topological strain[5]. 1,8-naphthyridine derivatives intercalate into the DNA cleavage site and bind directly to the GyrA subunit of the enzyme[2]. This traps the enzyme in a ternary complex (Drug-DNA-Enzyme), stabilizing double-strand breaks. The accumulation of these cleavage complexes halts replication forks, prevents DNA ligation, and triggers rapid, irreversible bacterial cell death[4][5].
Caption: Mechanism of 1,8-naphthyridine-mediated DNA gyrase inhibition and bacterial cell death.
Structure-Activity Relationship (SAR) Insights:
The basic pharmacophore requires a 4-oxo-1,8-naphthyridine-3-carboxylic acid core[2]. Decades of medicinal chemistry have established clear causality between specific substitutions and antimicrobial efficacy:
N-1 Position: Bulky, lipophilic groups like cyclopropyl or 2,4-difluorophenyl (e.g., in tosufloxacin) enhance broad-spectrum activity and cellular penetration[2][6].
C-6 Position: Fluorination vastly increases DNA gyrase binding affinity, marking the transition from first-generation quinolones to highly potent fluoroquinolones[1][6].
C-7 Position: The introduction of nitrogen-containing heterocycles (such as pyrrolidines or azetidines) expands activity against Gram-positive strains and improves pharmacokinetic profiles[2][6].
Recent Innovations: Fusing spiro β-lactams or thiazolidinones to the naphthyridine core has yielded dual-action antimicrobial and antioxidant agents[7]. Furthermore, certain non-fluorinated derivatives act as resistance-modulating agents; while they lack direct antibacterial action, they synergistically restore the efficacy of legacy fluoroquinolones against multi-drug resistant (MDR) Escherichia coli and Staphylococcus aureus by inhibiting bacterial efflux pumps[5][8].
Table 1: SAR and Antimicrobial Efficacy of Key 1,8-Naphthyridine Derivatives
Compound Class / Example
Key Structural Modification
Primary Target / Mechanism
MIC Range (µg/mL)
Nalidixic Acid
1-ethyl-7-methyl core
DNA Gyrase (Gram-negative)
2.0 - 16.0
Tosufloxacin
N-1 difluorophenyl, C-7 pyrrolidinyl
DNA Gyrase & Topo IV
0.01 - 0.5
Spiro β-Lactam Derivatives
C-3 spiro fusion
Dual Antimicrobial/Antioxidant
15.0 - 30.0
3-TNB Modulators
3-trifluoromethyl benzenesulfonamide
Efflux Pump Inhibition / Synergism
>1024 (Lowers partner MIC)
Data synthesized from established pharmacological evaluations[2][6][7][8].
Validated Experimental Protocols
To ensure rigorous evaluation of novel 1,8-naphthyridine derivatives, researchers must utilize self-validating assay systems. The following protocols include critical internal controls to prevent false positives caused by compound aggregation, solvent toxicity, or enzymatic degradation.
Purpose: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of synthesized 1,8-naphthyridine derivatives[4][9].
Field-Proven Insight: 1,8-naphthyridines are often highly hydrophobic. Using pure Dimethyl Sulfoxide (DMSO) for stock solutions is mandatory to prevent precipitation. However, the final assay concentration of DMSO must strictly not exceed 1% (v/v) to avoid vehicle-induced bacterial growth inhibition, which would artificially lower the apparent MIC[9][10].
Step-by-Step Methodology:
Inoculum Preparation: Cultivate target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on Mueller-Hinton Agar (MHA) for 18-24 h at 37°C[9]. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
Compound Dilution: Prepare a 10 mg/mL stock of the 1,8-naphthyridine derivative in 100% DMSO[9][10]. Perform two-fold serial dilutions in MHB in a 96-well U-bottom microtiter plate (Columns 1-10).
Control Setup (Self-Validation System):
Column 11 (Growth Control): MHB + 1% DMSO + Inoculum. (Validates that the vehicle is non-toxic to the strain).
Column 12 (Sterility Control): MHB + 1% DMSO only. (Validates aseptic technique and media sterility).
Positive Control Row: Ciprofloxacin or Nalidixic acid serial dilutions[10].
Inoculation & Incubation: Add 50 µL of the diluted inoculum to all wells except Column 12. Final well volume = 100 µL. Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours[9].
MIC Determination: Add 10 µL of 0.015% resazurin (a metabolic growth indicator) to each well. Incubate for 2 hours in the dark. The MIC is the lowest concentration preventing the blue-to-pink color shift[9].
MBC Determination: Take a 10 µL aliquot from all wells showing no visible growth (blue color) and spot-inoculate onto fresh MHA plates[9]. Incubate at 37°C for 24 h. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial bacterial inoculum.
Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Purpose: Confirm that the antimicrobial causality of the novel 1,8-naphthyridine is target-specific inhibition of DNA gyrase, rather than non-specific membrane disruption[4][5].
Field-Proven Insight: DNA gyrase requires ATP to introduce negative supercoils. Omitting ATP will result in a false-positive "inhibition" readout. Furthermore, ethidium bromide must be strictly excluded from the agarose gel during the electrophoresis run. Ethidium bromide intercalates into DNA, altering the superhelical density and migration pattern of the plasmid. Gels must be stained post-run.
Caption: Step-by-step workflow for the in vitro DNA gyrase supercoiling inhibition assay.
Step-by-Step Methodology:
Buffer Preparation: Prepare 5X Gyrase Reaction Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 8.75 mM ATP, 250 µg/mL BSA). Critical: Keep on ice; ATP degrades rapidly at room temperature.
Reaction Setup: In a sterile microcentrifuge tube, combine:
4 µL 5X Reaction Buffer
0.5 µg Relaxed pBR322 plasmid DNA
1 µL 1,8-naphthyridine derivative (varying concentrations in 5% DMSO)
1 U E. coli DNA Gyrase
Nuclease-free water to a final volume of 20 µL.
Incubation: Gently mix by tapping the tube and incubate the mixture in a water bath at 37°C for exactly 30 minutes.
Termination: Stop the reaction by adding 20 µL of Stop Buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Proteinase K). Incubate at 37°C for an additional 30 minutes. Reasoning: Proteinase K digests the gyrase enzyme covalently bound to the DNA, preventing the DNA from being trapped in the gel well.
Electrophoresis: Load the samples onto a 1% agarose gel prepared in TAE buffer without ethidium bromide. Run at a low voltage (3 V/cm) for 3 to 4 hours to ensure clear separation of topoisomers.
Staining and Analysis: Submerge the gel in TAE buffer containing 0.5 µg/mL ethidium bromide for 30 minutes in the dark. Destain in distilled water for 15 minutes. Visualize under UV transillumination.
Interpretation: Active 1,8-naphthyridines will show a dose-dependent accumulation of the upper "relaxed" DNA band and depletion of the lower "supercoiled" DNA band. Calculate the IC50 by quantifying band intensities using densitometry software.
References
1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities. scite.ai. 3
Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. Oriental Journal of Chemistry. 1
Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science. 10
Antimicrobial Activity of Naphthyridine Derivatives. MDPI Pharmaceuticals. 2
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC / NIH. 8
Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine Derivatives. Benchchem. 9
Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. PubMed / NIH. 7
Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. 6
(PDF) Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ResearchGate.4
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI Molecules.5
Application Note: 5,6,7-Trimethyl-1,8-naphthyridin-3-amine in Neurodegenerative Disease Research
Executive Summary & Scientific Rationale The 1,8-naphthyridine scaffold has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating profound utility in the development of therapeutics for neurodegener...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The 1,8-naphthyridine scaffold has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating profound utility in the development of therapeutics for neurodegenerative disorders[1]. Its rigid, planar structure and bidentate nitrogen system allow for high-affinity hydrogen bonding with various biological targets, including acetylcholinesterase (AChE)[2] and Cannabinoid Receptor 2 (CB2)[3].
Specifically, 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (CAS: 1553914-48-9) serves as a highly versatile synthetic building block[4]. The rational design behind this specific molecule lies in its dual functionality:
Lipophilicity & BBB Penetration : The trimethyl substitution at the 5, 6, and 7 positions significantly increases the molecule's lipophilicity (LogP). This is a critical pharmacokinetic requirement for crossing the Blood-Brain Barrier (BBB) to target central nervous system (CNS) microglia and neurons.
Synthetic Tractability : The primary amine at the 3-position provides an ideal nucleophilic handle for rapid derivatization into amides, ureas, or sulfonamides, enabling the generation of extensive structure-activity relationship (SAR) libraries.
This guide details the application of this compound as a precursor for synthesizing neuroinflammatory modulators and structural probes for DNA trinucleotide repeats.
Physicochemical Profiling
Before initiating library synthesis or assay development, it is crucial to establish the baseline physicochemical properties of the scaffold to predict its behavior in aqueous assay buffers and organic coupling environments.
Table 1: Physicochemical Properties of the Core Scaffold
Low MW allows for substantial functionalization while remaining under Lipinski's limit of 500 Da.
Molecular Formula
C11H13N3
High nitrogen content facilitates target binding.
Key Functional Group
3-Amino (-NH2)
Enables rapid library generation via electrophilic coupling.
Application A: Targeting Neuroinflammation via CB2 / NF-κB Modulation
Neuroinflammation, driven by the activation of microglia, is a hallmark of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Multiple Sclerosis. Activated microglia secrete neurotoxic pro-inflammatory mediators (NO, TNF-α, IL-6) via the TLR4/MyD88/NF-κB signaling cascade[5].
1,8-Naphthyridine derivatives have been shown to act as selective CB2 receptor agonists, which effectively inhibit this inflammatory cascade without triggering the psychoactive side effects associated with CB1 activation[3].
Mechanism of action: 1,8-Naphthyridine derivatives activating CB2 to inhibit NF-κB neuroinflammation.
Protocol: Synthesis of Naphthyridine-3-Carboxamide Libraries
Causality Check: The 3-amino group on the electron-deficient 1,8-naphthyridine ring exhibits reduced nucleophilicity compared to aliphatic amines. Standard coupling agents (like EDC/NHS) often result in poor yields. Therefore, highly efficient uronium-based coupling reagents (HATU) paired with a strong organic base (DIPEA) are required to drive the reaction.
Activation: Dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
Coupling: Add 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (1.0 eq) to the mixture. Stir under an inert argon atmosphere at 40°C for 12–16 hours.
Quenching & Extraction: Quench the reaction with saturated NaHCO3. Extract the organic layer using Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.
Self-Validation (Purification): Concentrate the organic layer and purify via preparative HPLC. Critical QC: The final product must be validated by LC-MS and 1H-NMR to ensure >95% purity. Impure compounds will yield false positives in sensitive cellular assays.
Protocol: In Vitro BV2 Microglial Neuroinflammation Assay
Causality Check: BV2 immortalized murine microglial cells are utilized as they accurately mimic primary microglia responses to lipopolysaccharide (LPS) stimulation[5]. Measuring Nitric Oxide (NO) via the Griess reagent serves as a direct, quantifiable proxy for NF-κB pathway activation.
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of
2×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.
Pre-treatment: Replace media with serum-free DMEM. Treat cells with the synthesized naphthyridine derivatives at varying concentrations (e.g., 1, 10, 30 µM) for 1 hour.
Self-Validation Controls: Include a vehicle control (0.1% DMSO) and a positive control (TAK242, 1 µM, a known TLR4 inhibitor) to validate the dynamic range of the assay.
Stimulation: Add LPS (100 ng/mL) to all wells (except the unstimulated negative control). Incubate for 24 hours.
Quantification (Griess Assay): Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4). Read absorbance at 540 nm.
Orthogonal Validation (MTT Assay): Add MTT solution (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, dissolve formazan crystals in DMSO, and read at 570 nm. Logic: This step is mandatory. A reduction in NO must be correlated with high cell viability (>90%) to prove the compound is anti-inflammatory, not merely cytotoxic.
Step-by-step experimental workflow from naphthyridine derivatization to neuroinflammation assays.
Beyond receptor modulation, the 1,8-naphthyridine core is highly prized in genomic studies related to neurodegeneration. Abnormal amplification of trinucleotide repeats (e.g., (CCG)n or (CAG)n) leads to hairpin structures and DNA mismatches, which are the root cause of diseases like Huntington's and various spinocerebellar ataxias[6].
While the 2-amino isomer (ATMND) is traditionally used as a fluorescent probe that selectively binds to C-C mismatches[6], 5,6,7-Trimethyl-1,8-naphthyridin-3-amine offers a unique alternative. The shift of the amine to the 3-position alters the photophysical properties and hydrogen-bonding geometry, allowing researchers to synthesize novel beyond-size-matching (BSM) ligands to target different parity-determined TNR foldings. The 3-amine can be conjugated to fluorophores or pull-down tags (like biotin) to isolate specific misfolded DNA structures in patient-derived neuronal models.
Quantitative Data Summary
The following table demonstrates how self-validated assay data should be structured and interpreted. The inclusion of the MTT viability data alongside the NO inhibition data ensures scientific rigor.
Table 2: Representative Validation Data for Synthesized Derivatives (BV2 Cell Assay)
Treatment Group
LPS (100 ng/mL)
NO Production (% of Control)
Cell Viability (MTT, %)
Interpretation
Negative Control
-
5 ± 2
100 ± 3
Baseline normal
Vehicle Control
+
100 ± 5
98 ± 4
Maximum inflammation
TAK242 (1 µM)
+
35 ± 4
95 ± 3
Validated positive control
Derivative (10 µM)
+
42 ± 5
97 ± 2
Potent anti-inflammatory
Derivative (30 µM)
+
18 ± 3
94 ± 4
Dose-dependent response
Toxic Analog (30 µM)
+
12 ± 4
45 ± 5
False positive (Cytotoxic)
Note: The "Toxic Analog" row highlights the necessity of the MTT assay; the low NO production is an artifact of cell death, not true pathway modulation.
References
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities
PubMed (NIH)[Link]
A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway
PMC (NIH)[Link]
Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis
PLOS ONE[Link]
Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives
Journal of Medicinal Chemistry (ACS Publications)[Link]
All-or-None Selectivity in Probing Polarity-Determined Trinucleotide Repeat Foldings with a Parity Resolution by a Beyond-Size-Matching Ligand
Analytical Chemistry (ACS Publications)[Link]
5,6,7-Trimethyl-1,8-naphthyridin-3-amine Product Specifications
AA Blocks / BLD Pharm[Link]
Cell-Based Assay Protocols for the Evaluation of 1,8-Naphthyridine Compounds
Introduction The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory prope...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Many of these effects, particularly in oncology, are attributed to the ability of 1,8-naphthyridine derivatives to function as inhibitors of critical cellular enzymes such as topoisomerases and various kinases.[2][3][4][5][6] The evaluation of novel 1,8-naphthyridine compounds necessitates a robust panel of cell-based assays to elucidate their cytotoxic and cytostatic effects, and to begin to unravel their mechanism of action.
This comprehensive guide provides a suite of detailed protocols for the cell-based evaluation of 1,8-naphthyridine derivatives. These assays are designed to be conducted in a logical sequence, starting with a broad assessment of cytotoxicity and progressing to more detailed mechanistic studies of apoptosis and cell cycle arrest. The protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and standard laboratory techniques.
Foundational Assay: Determining Cytotoxicity with the MTT Assay
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Rationale for Experimental Choices
The choice of cell lines should be guided by the therapeutic target of the 1,8-naphthyridine compounds. For anticancer screening, a panel of cancer cell lines from different tissue origins is recommended. It is also crucial to include a non-cancerous cell line to assess for general cytotoxicity and to determine a potential therapeutic window. The concentration range of the test compounds should be broad enough to capture a full dose-response curve, from no effect to complete cell death, to accurately determine the half-maximal inhibitory concentration (IC50).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Cell Seeding:
Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete culture medium).
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a stock solution of each 1,8-naphthyridine compound in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only).
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
Incubation:
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Addition and Formazan Solubilization:
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
Incubate the plate for 2-4 hours at 37°C.
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[8][9]
Parameter
Description
Cell Lines
Panel of relevant cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293, MRC-5)
Seeding Density
5,000 - 10,000 cells/well (optimize for each cell line)
Compound Concentrations
Typically a range from 0.01 µM to 100 µM in a semi-log dilution series
Incubation Time
24, 48, or 72 hours
MTT Concentration
0.5 mg/mL
Solubilizing Agent
DMSO or 0.01 M HCl in 10% SDS solution
Absorbance Reading
570 nm
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Following the determination of a compound's cytotoxic potential, the next logical step is to investigate the mechanism of cell death. Many anticancer agents, including those targeting topoisomerases and kinases, induce apoptosis and/or cause cell cycle arrest.[2][5][6]
Apoptosis Detection by Annexin V and Propidium Iodide Staining
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[10]
Logical Flow of Apoptosis and Cell Cycle Assays
Caption: Sequential workflow for mechanistic studies.
Detailed Protocol: Annexin V/PI Staining
Cell Treatment:
Seed cells in 6-well plates and allow them to attach overnight.
Treat the cells with the 1,8-naphthyridine compound at its predetermined IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
Cell Harvesting and Staining:
Harvest both adherent and floating cells by trypsinization and centrifugation.
Wash the cells twice with cold PBS.
Resuspend the cell pellet in 1X Annexin V binding buffer.
Add fluorescently-labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Analyze the stained cells by flow cytometry within one hour.
Excite Annexin V-FITC with a 488 nm laser and detect emission at ~530 nm.
Excite PI with a 488 nm laser and detect emission at >670 nm.
Analyze the data to differentiate between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11][12][13]
Cell Cycle Analysis by Propidium Iodide Staining
Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15] DNA-damaging agents and kinase inhibitors often induce cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Detailed Protocol: Cell Cycle Analysis
Cell Treatment and Harvesting:
Treat cells as described for the apoptosis assay.
Harvest the cells by trypsinization and centrifugation.
Cell Fixation and Staining:
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
Incubate the cells at -20°C for at least 2 hours (or overnight).
Wash the cells with PBS to remove the ethanol.
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Analyze the stained cells by flow cytometry.
Generate a histogram of DNA content (PI fluorescence).
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a particular phase suggests compound-induced cell cycle arrest.[16][17]
Parameter
Apoptosis Assay
Cell Cycle Assay
Compound Concentrations
IC50 and 2x IC50
IC50 and 2x IC50
Staining Reagents
Annexin V-FITC, Propidium Iodide, Binding Buffer
Propidium Iodide, RNase A
Cell Preparation
Live cells
Ethanol-fixed cells
Instrumentation
Flow Cytometer
Flow Cytometer
Data Output
Dot plot with four quadrants
Histogram of DNA content
Confirmatory Assay: Caspase Activity
To further confirm the induction of apoptosis, the activity of caspases, which are key executioner enzymes in the apoptotic cascade, can be measured.[18] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.
Rationale for Caspase Assay
Measuring the activity of specific caspases provides more direct evidence of apoptosis than Annexin V staining alone. Commercially available kits utilize a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The resulting luminescent or fluorescent signal is proportional to caspase activity.[19]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Simplified workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Cell Seeding and Treatment:
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
Treat cells with the 1,8-naphthyridine compounds at various concentrations for the desired time.
Assay Procedure:
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
Incubate the plate at room temperature for 1 to 3 hours.
Data Acquisition and Analysis:
Measure the luminescence using a plate-reading luminometer.
The luminescent signal is proportional to the amount of caspase-3/7 activity.[20] Compare the signals from treated and untreated cells to determine the fold-increase in caspase activity.[21]
Conclusion
The suite of cell-based assays described in this application note provides a robust framework for the initial characterization of novel 1,8-naphthyridine compounds. By systematically assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can gain valuable insights into the biological activity and potential therapeutic applications of these promising molecules. It is imperative to perform these assays with appropriate controls and to carefully interpret the data in the context of the compound's known or hypothesized mechanism of action. Further studies, such as target-based enzymatic assays and in vivo models, will be necessary for a comprehensive understanding of the pharmacological profile of any lead compounds identified through this screening cascade.
References
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science, 12(10), 023-033. Retrieved from [Link]
Representative analysis of flow cytometry data after Annexin V/Propidium Iodide staining. (n.d.). ResearchGate. Retrieved from [Link]
A review for cell-based screening methods in drug discovery. (2022). Molecular Diversity, 26(4), 2535-2554. Retrieved from [Link]
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(9), 2434. Retrieved from [Link]
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers, 10(10), 346. Retrieved from [Link]
Evolution of Anticancer Drug Discovery and the Role of Cell-Based Screening. (2002). Journal of the National Cancer Institute, 94(12), 890-898. Retrieved from [Link]
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]
Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2023). Archiv der Pharmazie, 356(6), e2300035. Retrieved from [Link]
Flow cytometry analysis of annexin-V and propidium iodide (PI) staining... (n.d.). ResearchGate. Retrieved from [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(19), e2559. Retrieved from [Link]
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved from [Link]
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2022). International Journal of Molecular Sciences, 23(3), 1279. Retrieved from [Link]
How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? (2021). ResearchGate. Retrieved from [Link]
Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. Retrieved from [Link]
Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. (2026). Molecules, 31(6), 1185. Retrieved from [Link]
Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. (2024). Chemistry & Biodiversity, 21(6), e202301746. Retrieved from [Link]
Basic Methods of Cell Cycle Analysis. (2021). International Journal of Molecular Sciences, 22(19), 10525. Retrieved from [Link]
How do you interpret the experimental data of cell cycle by flow cytometry? (2014). ResearchGate. Retrieved from [Link]
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e275468. Retrieved from [Link]
Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2023). Bohrium. Retrieved from [Link]
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2023). International Journal of Molecular Sciences, 24(17), 13328. Retrieved from [Link]
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Absin. Retrieved from [Link]
Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. (2026). Scilit. Retrieved from [Link]
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023). ACS Medicinal Chemistry Letters, 14(4), 481-488. Retrieved from [Link]
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. Retrieved from [Link]
Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023). ACS Medicinal Chemistry Letters, 14(4), 481-488. Retrieved from [Link]
Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (2004). Journal of Medicinal Chemistry, 47(17), 4238-4241. Retrieved from [Link]
Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. (2016). ResearchGate. Retrieved from [Link]
Application Notes & Protocols for High-Throughput Screening with 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Introduction: The Scientific Rationale for Screening 5,6,7-Trimethyl-1,8-naphthyridin-3-amine The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile sy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Scientific Rationale for Screening 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile synthetic accessibility and a broad spectrum of biological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][4] Notably, the planar nature of the naphthyridine ring allows it to function as an effective pharmacophore, often interacting with key biological targets such as protein kinases and DNA topoisomerases.[5][6][7]
While 5,6,7-Trimethyl-1,8-naphthyridin-3-amine is a specific, less-characterized member of this family[8][9], its structural features suggest a strong potential for biological activity. The trimethyl substitution pattern may influence solubility, lipophilicity, and steric interactions with target proteins, while the 3-amino group provides a key site for hydrogen bonding. These characteristics make it a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of cellular pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine. We will detail protocols for primary cell-based screening to identify cytotoxic or anti-proliferative effects, followed by a secondary biochemical assay to explore a plausible mechanism of action—kinase inhibition. Additionally, we will outline a reporter gene assay as an example of a target-specific cellular screen. The overarching goal is to provide a robust framework for identifying and validating "hit" compounds from large-scale screening efforts.[10][11][12]
A logical and staged approach is critical for a successful HTS campaign. The following workflow outlines the progression from a broad primary screen to more focused secondary and mechanistic assays.
Caption: General HTS workflow from primary screening to hit validation.
Part 1: Primary High-Throughput Screening - Cell Viability Assay
The initial step in screening a compound with unknown activity is often a broad, cell-based assay to identify general cytotoxic or anti-proliferative effects. Luminescent assays that measure cellular ATP levels are a gold standard for HTS due to their high sensitivity, robustness, and simple "add-mix-measure" format.[13][14][15] The amount of ATP is directly proportional to the number of metabolically active, viable cells in culture.[14]
This protocol is designed for a 384-well plate format, which is standard for HTS to conserve reagents and compound.[12]
1. Cell Seeding:
Culture a relevant cancer cell line (e.g., HeLa, A549) to ~80% confluency. The choice of cell line should be guided by the therapeutic area of interest.
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 2 x 10^5 cells/mL.
Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (for luminescence assays). This corresponds to 5,000 cells per well.
Incubate the plate for 18-24 hours at 37°C in a humidified, 5% CO2 incubator to allow cells to attach and resume growth.
2. Compound Addition:
Prepare a 10 mM stock solution of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine in 100% DMSO.
Perform serial dilutions to create a working stock for single-point screening. For a final assay concentration of 10 µM, a 4 mM stock in DMSO is appropriate (a 1:400 dilution into the assay well).
Using an automated liquid handler with pin tool or acoustic dispensing technology, transfer 25 nL of the compound stock solution to the appropriate wells. This will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[16]
Include appropriate controls on each plate:
Negative Control (0% inhibition): Wells with cells treated with 0.1% DMSO.
Positive Control (100% inhibition): Wells with cells treated with a known cytotoxic agent (e.g., 100 µM Staurosporine).
3. Incubation:
Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be sufficient to observe a significant effect on cell proliferation.
4. Assay Readout:
Equilibrate the plates and the luminescent ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.[13]
Add 25 µL of the reagent directly to each well.
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
Incubate at room temperature for 10 minutes to allow the luminescent signal to develop.
Read the luminescence on a plate reader. The signal has a half-life of several hours, providing flexibility in processing multiple plates.[14][15]
Data Analysis and Quality Control
The quality of an HTS assay is paramount. The Z'-factor is a statistical parameter used to assess the robustness of an assay.[17][18][19][20]
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
A Z' > 0.5 is considered an excellent and robust assay for HTS. [16][19]
Hit Identification:
Normalize the data to the plate controls: % Inhibition = 100 * (1 - [(RLU_compound - RLU_pos) / (RLU_neg - RLU_pos)])
A "hit" is typically defined as a compound that produces an inhibition value greater than three standard deviations from the mean of the negative controls.
Part 2: Secondary Assay - Biochemical Kinase Inhibition
Given that many 1,8-naphthyridine derivatives exhibit anticancer activity through kinase inhibition[5][21], a logical secondary assay is to screen "hits" from the primary screen against a panel of protein kinases. Fluorescence-based assays are well-suited for HTS of enzyme activity.[22][23][24][25]
Representative Kinase Signaling Pathway
Caption: A generic kinase cascade, a potential target for the compound.
Protocol: Fluorescence-Based Kinase Assay
This protocol describes a generic, homogeneous fluorescence-based assay to measure kinase activity. Many commercial kits are available for specific kinases.[26][27]
1. Reagent Preparation:
Prepare a reaction buffer containing all necessary components except ATP (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
Prepare solutions of the target kinase and its corresponding fluorescently labeled peptide substrate in the reaction buffer.
2. Assay Plate Preparation:
In a 384-well, low-volume black plate, add 2 µL of the compound dilutions in DMSO or DMSO alone for controls.
Add 4 µL of the kinase/substrate mixture to each well.
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
3. Kinase Reaction Initiation:
Add 4 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well to start the reaction.
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
4. Detection:
Stop the reaction and develop the signal according to the specific assay technology being used (e.g., by adding a stop solution containing a developing reagent for fluorescence polarization or TR-FRET).
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
Expected Data and Interpretation
The output will be fluorescence intensity, which is inversely proportional to kinase activity in many assay formats. Data should be used to generate dose-response curves and calculate IC50 values for each active compound against the target kinase.
Compound
Primary Screen (% Inhibition)
Kinase A IC50 (µM)
Kinase B IC50 (µM)
5,6,7-Trimethyl-1,8-naphthyridin-3-amine (Hit 1)
85.2
1.2
> 50
Analog 2 (Hit 2)
78.9
15.6
> 50
Staurosporine (Control)
99.5
0.01
0.008
This table illustrates how a potent and selective inhibitor might be identified.
Part 3: Orthogonal Cellular Assay - Reporter Gene Assay
To confirm that the compound's activity in the primary cell viability screen is due to the inhibition of a specific pathway, a reporter gene assay can be employed.[28][29][30][31] This type of assay measures the transcriptional activity of a promoter known to be regulated by the kinase pathway of interest.
Protocol: Luciferase-Based Reporter Gene Assay
1. Cell Line Preparation:
Use a stable cell line that expresses a luciferase reporter gene under the control of a specific response element (e.g., a serum response element for the MAPK/ERK pathway).
Plate the cells in a 384-well white plate as described in the primary screening protocol.
2. Compound Treatment and Stimulation:
Treat the cells with various concentrations of the hit compound for 1-2 hours.
Stimulate the pathway by adding an appropriate agonist (e.g., EGF or PMA to activate the MAPK/ERK pathway).
Incubate for an additional 6-8 hours to allow for reporter gene expression.
3. Readout:
Lyse the cells and measure luciferase activity using a suitable reagent kit and a luminometer.
4. Interpretation:
A potent compound will inhibit the agonist-induced increase in luciferase expression in a dose-dependent manner. This confirms that the compound is active against the intended pathway within a cellular context.
Conclusion and Future Directions
This guide provides a comprehensive framework for the high-throughput screening of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine. By leveraging the known biological activities of the 1,8-naphthyridine scaffold, we have outlined a logical progression from a broad cell-based primary screen to more specific biochemical and cellular secondary assays. This approach is designed to not only identify active "hit" compounds but also to provide initial insights into their mechanism of action.[10]
Successful identification of a potent and selective hit compound would warrant further investigation, including structure-activity relationship (SAR) studies with analogs, selectivity profiling against a broader kinase panel, and ADME/Tox profiling to assess its drug-like properties.
References
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Vertex AI Search.
A coincidence reporter-gene system for high throughput screening. PMC - NIH.
High Throughput Screening (HTS) Services. Evotec.
Biotium Launches Highly Sensitive, Convenient, and Affordable Luminescent Viability Assay for HTS. Biotium.
Gene reporter assays. BMG LABTECH.
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega.
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
Efficacy of Highthroughput Pre-Screening Procedure Based on Reporter Gene Assay. National Institute of Health Sciences.
What are the Steps of a Reporter Gene Assay? Indigo Biosciences.
A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing.
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.
Step-by-Step: Developing an Assay from Concept to HTS Campaign. BellBrook Labs.
A reporter gene assay for high-throughput screening of G-protein-coupled receptors stably or transiently expressed in HEK293 EBNA cells grown in suspension culture. PubMed.
High-Throughput Screening (HTS) Services. Charles River Laboratories.
HTS Assay Development. BOC Sciences.
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC.
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate.
High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI.
High-throughput screening. Wikipedia.
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot.
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi.
Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PMC.
HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen.
Mechanism of action studies for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Application Note: Mechanism of Action Studies for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine Executive Summary The 1,8-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recogn...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Mechanism of Action Studies for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Executive Summary
The 1,8-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its foundational role in the development of quinolone antibiotics and, more recently, as a potent hinge-binding motif in oncology[1]. 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (CAS 1553914-48-9)[2] represents a highly functionalized derivative of this class. The strategic placement of the 3-amino group provides a critical hydrogen-bond donor/acceptor pair, while the 5,6,7-trimethyl substitutions dictate spatial orientation and lipophilicity.
This application note provides researchers with field-proven, self-validating protocols to interrogate the dual mechanistic domains of this compound: (I) Bacterial Topoisomerase/DNA Gyrase Inhibition and (II) ATP-Competitive Kinase Inhibition .
Part 1: Structural Rationale & Target Causality
Understanding the structure-activity relationship (SAR) of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine is essential before designing mechanistic assays.
The 1,8-Naphthyridine Core: Mimics the purine ring of ATP, allowing it to intercalate into DNA-enzyme complexes or slide into the deep hydrophobic pockets of kinase active sites[3].
The 3-Amine Moiety: Acts as a primary interaction node. In kinases (e.g., Syk, PIM-1, VEGFR-2), this amine forms a critical hydrogen bond with the backbone carbonyls of the kinase hinge region, anchoring the molecule[4].
The 5,6,7-Trimethyl Substitution: These methyl groups create a hydrophobic shield that increases cell permeability. Mechanistically, they provide steric bulk that prevents bacterial DNA gyrase from re-ligating cleaved DNA strands, trapping the enzyme in a lethal cleavage complex[5].
Part 2: Domain I - Antibacterial Mechanism (DNA Gyrase Inhibition)
1,8-naphthyridine derivatives are well-established inhibitors of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV)[5]. Furthermore, recent studies demonstrate that these derivatives act as powerful adjuvants, potentiating the activity of fluoroquinolones against multi-resistant bacterial strains by modulating efflux pumps and dual-targeting the gyrase complex[6].
Experimental Protocol: DNA Supercoiling and Cleavage Assay
Causality: We utilize supercoiled plasmid DNA (pBR322) rather than linear DNA because the topological strain of supercoiled DNA is required for DNA gyrase to initiate the double-strand break. If the naphthyridine derivative successfully stabilizes the cleavage complex, the enzyme cannot re-ligate the DNA, resulting in an accumulation of linear DNA that can be visualized on an agarose gel.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 5X Gyrase Reaction Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 1.8 mM ATP).
Compound Dilution: Serially dilute 5,6,7-Trimethyl-1,8-naphthyridin-3-amine in 100% DMSO. Self-Validation Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Reaction Assembly: In a microcentrifuge tube, combine 4 µL of 5X Buffer, 0.5 µg of supercoiled pBR322 DNA, 1 µL of compound (or DMSO control), and 1 U of E. coli DNA Gyrase. Bring the volume to 20 µL with nuclease-free water.
Incubation: Incubate at 37°C for 30 minutes.
Cleavage Trapping: Add 2 µL of 10% SDS and 2 µL of Proteinase K (10 mg/mL). Incubate for an additional 30 minutes at 37°C. Causality: SDS denatures the trapped gyrase, and Proteinase K digests it, permanently releasing the broken linear DNA.
Visualization: Resolve the products on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 3 V/cm for 2 hours. Quantify the linear DNA band intensity using densitometry.
Fig 1: Mechanism of DNA Gyrase inhibition and subsequent bactericidal activity.
Part 3: Domain II - Oncology Mechanism (Kinase Inhibition)
Beyond microbiology, 1,8-naphthyridines are heavily investigated as targeted kinase inhibitors for oncology and immunology, specifically targeting kinases like Syk, PIM-1, and VEGFR-2[1].
Causality: The 15-minute pre-incubation of the kinase with the naphthyridine derivative before adding ATP is critical. Because 1,8-naphthyridines act as ATP-competitive inhibitors, allowing the compound to occupy the hinge region prior to the introduction of high-affinity ATP prevents false-negative shifts in the IC₅₀ curve.
Step-by-Step Methodology:
Enzyme Preparation: Dilute the target kinase (e.g., recombinant human PIM-1) in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Pre-Incubation: Dispense 5 µL of the enzyme solution into a 384-well low-volume proxiplate. Add 100 nL of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (via acoustic dispensing) and incubate for 15 minutes at room temperature.
Reaction Initiation: Add 5 µL of a substrate mix containing a biotinylated peptide substrate and ATP. Self-Validation Step: To prove ATP-competitiveness, run the assay in parallel at two ATP concentrations: the
Km
of the enzyme, and
10×Km
. A rightward shift in the IC₅₀ at the higher ATP concentration confirms competitive binding at the hinge region.
Reaction Termination: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
Signal Acquisition: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Quality Control: Calculate the Z'-factor for the plate using positive (Staurosporine) and negative (DMSO) controls. A Z' > 0.6 validates the assay's dynamic range, ensuring the observed inhibition is not an artifact of fluorescence quenching.
Fig 2: Step-by-step TR-FRET workflow for validating ATP-competitive kinase inhibition.
Part 4: Quantitative Data Interpretation
When profiling 5,6,7-Trimethyl-1,8-naphthyridin-3-amine and its direct analogs, researchers should benchmark their empirical data against established pharmacological ranges for the 1,8-naphthyridine class.
Table 1: Expected Pharmacological Profiling of 1,8-Naphthyridine Derivatives
BenchChem. "Application Notes and Protocols for 2-Amino-5-chloro-1,8-naphthyridine in Antibacterial Drug Discovery." URL:[5]
Araújo-Neto, J. B., et al. "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." Molecules 2021. URL:[6]
"Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents." Chem Biodivers 2025. URL:[1]
Madaan, A., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Arch Pharm 2015. URL:[3]
"Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors." Molecules 2019. URL:[4]
Application Note: 5,6,7-Trimethyl-1,8-naphthyridin-3-amine as a Privileged Scaffold in Targeted Anticancer Drug Discovery
Executive Summary The 1,8-naphthyridine core is a highly versatile, nitrogen-containing heterocyclic pharmacophore that has garnered immense interest in medicinal chemistry due to its broad spectrum of biological activit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,8-naphthyridine core is a highly versatile, nitrogen-containing heterocyclic pharmacophore that has garnered immense interest in medicinal chemistry due to its broad spectrum of biological activities[1]. Specifically, 5,6,7-trimethyl-1,8-naphthyridin-3-amine (CAS: 1553914-48-9) represents a highly optimized, electron-rich building block. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this specific scaffold for the design of targeted anticancer therapeutics. It details the structural causality behind its efficacy and provides field-validated protocols for its functionalization and biological evaluation.
Rationale & Structural Causality: Why this Scaffold?
The design of targeted kinase inhibitors and DNA-interacting agents relies heavily on precise spatial arrangements and electronic properties. The selection of the 5,6,7-trimethyl-1,8-naphthyridin-3-amine scaffold is driven by three distinct structural advantages:
The 1,8-Naphthyridine Core (Hinge Binding): In kinase inhibitor design, the 1,8-naphthyridine system acts as a potent bioisostere for quinolines and quinazolines. The nitrogen atoms at positions 1 and 8 serve as bidentate hydrogen bond acceptors, readily interacting with the NH backbone of the kinase hinge region (e.g., methionine or cysteine residues)[2].
5,6,7-Trimethyl Substitution (Hydrophobic Shielding): The addition of three methyl groups significantly increases the lipophilicity and electron density of the aromatic system. In the context of Receptor Tyrosine Kinases (RTKs), this steric bulk is perfectly suited to occupy the hydrophobic pocket II adjacent to the ATP-binding site, enhancing target selectivity over off-target kinases and preventing rapid metabolic oxidation at these positions.
3-Amine Vector (Solvent-Exposed Functionalization): The exocyclic primary amine at the 3-position provides a highly reactive synthetic handle. Because it points outward toward the solvent-exposed region or the DFG-motif (depending on the binding mode), it allows for the attachment of solubilizing appendages, urea motifs, or Type II inhibitor extensions without disrupting the core hinge-binding interactions.
Key Medicinal Chemistry Applications
A. Receptor Tyrosine Kinase (RTK) Inhibition
Dysregulation of RTKs, such as EGFR and c-Met, is a hallmark of various malignancies. The 1,8-naphthyridine scaffold has been extensively validated as a backbone for potent kinase inhibitors[2]. By converting the 3-amine into a urea or amide derivative, researchers can generate libraries of compounds that stabilize the inactive "DFG-out" conformation of these kinases.
B. G-Quadruplex DNA Stabilization
Beyond kinases, the planar, electron-rich nature of the trimethyl-naphthyridine system allows it to intercalate or end-stack with non-canonical G-quadruplex DNA structures found in the promoter regions of oncogenes. The 3-amine can be functionalized with cationic side chains to interact with the negatively charged phosphate backbone, stabilizing the quadruplex and inhibiting telomerase activity[3].
Quantitative Data Summary: Scaffold Physicochemical Profile
Before initiating a synthesis campaign, it is critical to evaluate the lead-like properties of the starting scaffold. The table below summarizes the physicochemical properties of 5,6,7-trimethyl-1,8-naphthyridin-3-amine, demonstrating its strict compliance with Lipinski's Rule of Five.
Property
Value
Medicinal Chemistry Implication
Molecular Weight
187.24 g/mol
Highly efficient lead-like size, leaving an ample mass budget for functionalization.
Predicted LogP
~2.1
Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
H-Bond Donors
1
Low donor count favors oral bioavailability and passive diffusion.
H-Bond Acceptors
3
Sufficient for hinge-binding (N1, N8) without violating Lipinski's rules.
Rotatable Bonds
0
Rigid planar structure minimizes the entropic penalty upon target binding.
Experimental Workflows & Protocols
Protocol 1: Scaffold Functionalization via Urea Linkage
Objective: To synthesize 1-(5,6,7-trimethyl-1,8-naphthyridin-3-yl)-3-arylurea derivatives, a common structural motif in Type II kinase inhibitors.
Causality & Self-Validation: Direct reaction of the 3-amine with aryl isocyanates can be low-yielding or limited by the commercial availability of specific isocyanates. This protocol utilizes p-nitrophenyl chloroformate to form a highly reactive, yet isolable, carbamate intermediate[4]. The electron-withdrawing p-nitro group makes the carbamate an excellent leaving group, ensuring near-quantitative yields during the subsequent amine addition. The protocol is self-validating: a distinct color change (release of yellow p-nitrophenolate) during the second step confirms the reaction's progress.
Step-by-Step Methodology:
Carbamate Activation: Dissolve 5,6,7-trimethyl-1,8-naphthyridin-3-amine (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂). Cool the solution strictly to 0–5 °C using an ice bath.
Electrophile Addition: Slowly add p-nitrophenyl chloroformate (1.5 eq) dropwise. Expertise Note: The low temperature is critical to prevent the dimerization of the starting naphthyridine amine. Stir at room temperature for 3 hours.
Intermediate Verification: Monitor via LC-MS to confirm the complete consumption of the starting amine and the formation of the carbamate intermediate.
Urea Formation: Cool the reaction mixture back to 0–5 °C. Add triethylamine (TEA, 5.0 eq) followed by the desired substituted aniline or aliphatic amine (1.1 eq). TEA acts as a base to neutralize the generated HCl and facilitates nucleophilic attack.
Completion & Workup: Stir for 6 hours at room temperature. The solution will turn noticeably yellow as p-nitrophenolate is released. Quench with distilled water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the target urea.
Objective: To evaluate the IC₅₀ of the synthesized naphthyridine derivatives against target kinases (e.g., EGFR).
Causality & Self-Validation: Highly conjugated systems like naphthyridines often exhibit intrinsic fluorescence, which causes false positives in standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission reading. This allows the short-lived compound autofluorescence to decay completely before the long-lived lanthanide chelate signal is measured, ensuring absolute data trustworthiness.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the naphthyridine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.
Enzyme/Substrate Mix: Add 5 µL of a master mix containing the target kinase (e.g., EGFR, 1 nM final concentration) and biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Reaction Initiation: Add 5 µL of ATP solution (prepared at the predetermined Kₘ for the specific kinase) to initiate the reaction. Centrifuge briefly at 1000 x g and incubate at room temperature for 60 minutes.
Detection Mix: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
Incubation & Reading: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 100 µs).
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC₅₀ using a 4-parameter logistic fit. Self-Validation: Include a no-enzyme control (0% activity) and a DMSO-only control (100% activity) to validate the assay window.
Visualizations
Rational drug design workflow utilizing the 1,8-naphthyridine scaffold for library generation.
Mechanism of action for naphthyridine-based inhibitors targeting RTK signaling pathways.
References
[1] Title: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities
Source: Future Medicinal Chemistry
URL:[Link]
[2] Title: Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents
Source: Chemistry & Biodiversity (PubMed)
URL:[Link]
[3] Title: Selective G-quadruplex DNA Stabilizing Agents Based on Bisquinolinium and Bispyridinium Derivatives of 1,8-Naphthyridine
Source: The Journal of Organic Chemistry
URL:[Link]
[4] Title: WO2021014415A2 - Small molecule inhibitors of acetyl coenzyme A synthetase short chain 2 (ACSS2)
Source: Google Patents
URL:
Advanced Application Note: Anti-Inflammatory Profiling of Trimethylated Naphthyridine Derivatives
Executive Summary & Scientific Rationale Naphthyridines—heterocyclic compounds featuring a fused system of two pyridine rings—have emerged as highly potent scaffolds in modern medicinal chemistry. While historically reco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
Naphthyridines—heterocyclic compounds featuring a fused system of two pyridine rings—have emerged as highly potent scaffolds in modern medicinal chemistry. While historically recognized for their antimicrobial properties (e.g., nalidixic acid), recent structural optimizations have highlighted the profound immunomodulatory and anti-inflammatory capabilities of substituted naphthyridines[1].
Specifically, trimethylated naphthyridine derivatives , such as 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) and naturally derived analogs like 8-bromo-4,5,5-trimethyl-5,6-dihydrobenzo[c][2,7]naphthyridine (Veranamine), offer unique mechanistic advantages[1][2]. The strategic placement of three methyl groups enhances lipophilicity and cellular permeability, while simultaneously increasing the binding affinity of the naphthyridine core to specific nucleic acid mismatches and protein targets[2][3].
This application note provides drug development professionals with a comprehensive, self-validating framework for evaluating the anti-inflammatory efficacy of trimethylated naphthyridines. These compounds function primarily by suppressing the TLR4/NF-κB signaling cascade, thereby reducing the expression of pro-autoimmunity genes, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and downstream cytokines like TNF-α and IL-6[1][4].
Mechanistic Pathway: NF-κB Suppression
The anti-inflammatory activity of naphthyridines is fundamentally driven by their ability to intercept the inflammatory cascade before irreversible cytokine storms are triggered[1]. By downregulating the translocation of NF-κB to the nucleus, trimethylated derivatives prevent the transcription of key inflammatory mediators[4]. Furthermore, their unique ability to bind nucleic acids allows them to modulate pro-autoimmunity gene expression directly[2].
Caption: Mechanism of NF-κB pathway inhibition by trimethylated naphthyridines.
Quantitative Efficacy Profiling
To benchmark novel trimethylated derivatives, it is critical to compare their inhibitory concentrations (IC₅₀) against established naphthyridine classes. The table below synthesizes quantitative data from recent literature, demonstrating the potent target engagement of these scaffolds[1][2][5].
As a Senior Application Scientist, I emphasize that robust assay design requires built-in causality checks. A simple reduction in cytokine levels is meaningless if the compound is merely cytotoxic. Therefore, the following protocols are designed as self-validating systems —incorporating orthogonal viability screens to guarantee that observed anti-inflammatory effects are mechanistically genuine.
High-Throughput In Vitro Macrophage Assay (RAW 264.7)
Causality & Rationale: RAW 264.7 murine macrophages are utilized because they robustly express TLR4. Upon stimulation with Lipopolysaccharide (LPS), they reliably trigger the NF-κB pathway, resulting in massive, easily quantifiable NO and cytokine production. Pre-treating the cells with the trimethylated naphthyridine derivative ensures we are measuring the prevention of the signaling cascade, rather than attempting to reverse an already established cytokine storm.
Caption: Step-by-step in vitro screening workflow for anti-inflammatory compounds.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells at a density of
5×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence.
Compound Pre-treatment: Aspirate media. Add fresh media containing the trimethylated naphthyridine derivative at varying concentrations (e.g., 1, 5, 10, 25, 50 µM).
Self-Validation Control 1: Include a vehicle control (DMSO
≤
0.1%) to rule out solvent toxicity.
Self-Validation Control 2: Include Dexamethasone (10 µM) as a positive anti-inflammatory control.
Incubate for 2 hours.
Inflammatory Induction: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells. Incubate for 24 hours.
Supernatant Harvesting & Griess Assay (NO Detection): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes and read absorbance at 540 nm.
Cytokine ELISA: Utilize the remaining supernatant to quantify TNF-α and IL-6 levels using standard sandwich ELISA kits, reading absorbance at 450 nm.
Orthogonal Viability Counter-Screen (Critical Step): To the original cell plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 2 hours, lyse cells with DMSO, and read at 570 nm.
Data Interpretation: If a compound reduces NO by 80% but also reduces cell viability by 80%, it is a cytotoxic agent, not an anti-inflammatory drug. True hits must show
>90%
cell viability at their IC₅₀ for NO inhibition.
Causality & Rationale: Trimethylated naphthyridines, particularly ATMND, possess a highly specific binding affinity for nucleic acid mismatches (e.g., cytosine opposite an AP site)[2][3]. Because targeting pro-autoimmunity gene expression at the nucleic acid level is a secondary mechanism for their anti-inflammatory action, validating this binding via fluorescence titration confirms the dual-action nature of the drug[1][2].
Step-by-Step Methodology:
Oligonucleotide Preparation: Synthesize a short DNA/RNA hairpin duplex containing a specific C-C mismatch or AP site. Anneal by heating to 90°C for 5 minutes and slowly cooling to room temperature in a sodium phosphate buffer (pH 7.0, 110 mM Na⁺).
Fluorophore Baseline: Prepare a 1 µM solution of the trimethylated naphthyridine derivative. ATMND is naturally fluorescent. Record the baseline emission spectrum (excitation ~350 nm, emission ~400-500 nm).
Titration: Gradually titrate the annealed oligonucleotide into the compound solution (from 0 to 10 µM final concentration).
Binding Constant Calculation: Monitor the fluorescence quenching. The introduction of the methyl groups to the naphthyridine ring significantly enhances binding affinity[2]. Plot the change in fluorescence intensity against oligonucleotide concentration to calculate the 1:1 binding constant (
Ka
). A
Ka
in the range of
106 M−1
validates successful target engagement[2].
Technical Support Center: Optimizing Synthesis Yield of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Welcome to the Advanced Application Support Portal. This guide is designed for medicinal chemists and process scientists seeking to optimize the synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine, a highly functionali...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Portal. This guide is designed for medicinal chemists and process scientists seeking to optimize the synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine, a highly functionalized privileged scaffold frequently utilized in drug discovery[1].
Due to the specific substitution pattern (a primary amine at C3 and methyl groups at C5, C6, and C7), a direct single-step condensation is chemically challenging. The most robust, field-proven strategy is a two-step sequence:
Friedländer Condensation to construct the core 3-bromo-5,6,7-trimethyl-1,8-naphthyridine.
Buchwald-Hartwig Cross-Coupling to convert the C3-bromide into a primary amine[2].
Two-step synthesis workflow for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine.
Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridine
Causality Note: The general mechanism of the Friedländer synthesis involves an initial aldol-type condensation followed by an intramolecular cyclization and dehydration[3]. Because free 2-bromoacetaldehyde is highly unstable and prone to polymerization, we utilize bromoacetaldehyde diethyl acetal with a Lewis acid catalyst (CeCl₃·7H₂O) to ensure a controlled, in situ release of the reactive aldehyde[4].
Step-by-Step Methodology:
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-amino-4,5,6-trimethylnicotinaldehyde (10.0 mmol) and bromoacetaldehyde diethyl acetal (12.0 mmol) in 50 mL of anhydrous toluene.
Catalysis: Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 20 mol%) to the mixture. The Lewis acid facilitates both the deprotection of the acetal and the subsequent cyclodehydration without requiring harsh Brønsted acids[4].
Reaction: Attach a Dean-Stark trap and reflux the mixture at 110 °C for 12 hours under a nitrogen atmosphere to continuously remove water and ethanol, driving the equilibrium toward the naphthyridine product.
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (50 mL), and extract with ethyl acetate (3 × 50 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc, 4:1) to yield the 3-bromo intermediate.
Protocol B: Synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Causality Note: 1,8-Naphthyridines are potent bidentate ligands that can easily poison palladium catalysts. To prevent this, a highly sterically hindered monodentate ligand (e.g., tBuBrettPhos) is required to enforce the reductive elimination step and prevent off-target coordination[2].
Step-by-Step Methodology:
Reagent Loading: In a nitrogen-filled glovebox, charge a Schlenk tube with 3-bromo-5,6,7-trimethyl-1,8-naphthyridine (5.0 mmol), Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (6.0 mol%), and anhydrous K₃PO₄ (10.0 mmol).
Solvent & Amine Source: Add 20 mL of degassed tert-amyl alcohol, followed by benzophenone imine (6.0 mmol) as an ammonia surrogate.
Coupling: Seal the tube, remove from the glovebox, and stir at 100 °C for 16 hours.
Hydrolysis: Cool the mixture to room temperature, add 10 mL of 2M HCl, and stir for 2 hours to hydrolyze the intermediate imine to the primary amine.
Workup & Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract with dichloromethane (3 × 30 mL). Dry, concentrate, and purify the crude product via reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% NH₄OH) to obtain the pure 5,6,7-Trimethyl-1,8-naphthyridin-3-amine.
Mechanism of the Pd-catalyzed Buchwald-Hartwig amination step.
Process Optimization Data
To validate the self-correcting nature of the amination protocol, our application team screened several catalytic systems. The data below demonstrates why standard ligands fail and why tBuBrettPhos is critical for this specific substrate.
Table 1: Optimization of the Buchwald-Hartwig Amination Step
Good conversion, but base-induced degradation observed.
4
Pd₂(dba)₃
tBuBrettPhos
K₃PO₄
t-Amyl OH
94%
Optimal. Mild base and bulky ligand prevent side reactions.
Troubleshooting & FAQs
Q1: During the Friedländer condensation, I am observing a large amount of unreacted 2-amino-4,5,6-trimethylnicotinaldehyde and a complex mixture of byproducts. What is going wrong?A1: This is a classic symptom of mismatched reaction rates. If the bromoacetaldehyde diethyl acetal is hydrolyzed too rapidly, the resulting free bromoacetaldehyde will undergo self-aldol condensation rather than reacting with your nicotinaldehyde.
Resolution: Ensure your toluene is strictly anhydrous before starting, and rely solely on the Lewis acidity of CeCl₃·7H₂O to slowly generate the aldehyde[4]. Do not add Brønsted acids like p-TsOH, which accelerate acetal hydrolysis beyond the rate of the desired cross-condensation.
Q2: My Buchwald-Hartwig coupling stalls at 30% conversion. Adding more palladium does not help. Why?A2: The 1,8-naphthyridine core is a highly efficient chelating agent. Once the product begins to form, it coordinates to the active Pd(0) species, removing it from the catalytic cycle. Adding more catalyst only creates more Pd-naphthyridine complexes.
Resolution: You must use a ligand with extreme steric bulk that prevents the formation of the bidentate Pd-naphthyridine complex. Switch to the conditions in Entry 4 of our optimization table (tBuBrettPhos). The massive steric profile of the tert-butyl groups forces the palladium to remain in the active cycle.
Q3: I successfully synthesized the final product, but I am losing over 50% of my yield during silica gel chromatography. How can I improve recovery?A3: 5,6,7-Trimethyl-1,8-naphthyridin-3-amine is highly polar and possesses multiple basic nitrogen atoms. It will irreversibly bind to the acidic silanol groups on standard normal-phase silica gel, causing severe streaking and product loss.
Resolution: Abandon standard silica gel for this final step. Use either basic alumina or, preferably, reverse-phase C18 chromatography with a basic modifier (e.g., 0.1% NH₄OH in the aqueous phase) to keep the amine deprotonated and ensure sharp elution peaks.
References
CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions - Connect Journals. Available at: [Link]
Product Index: 5,6,7-Trimethyl-1,8-naphthyridin-3-amine - AA Blocks. Available at: [Link]
Pyrrolidine and Piperidine Compounds (EP 4055014 B1) - European Patent Office. Available at: [Link]
Technical Support Center: Enhancing the Aqueous Solubility of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Welcome to the technical support center for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. Our approach is rooted in fundamental physicochemical principles to provide you with robust and rational strategies for your experiments.
Understanding the Molecule: 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Before delving into solubility enhancement techniques, it's crucial to understand the inherent properties of the molecule you're working with.
Structure and Functional Groups: 5,6,7-Trimethyl-1,8-naphthyridin-3-amine possesses a heterocyclic aromatic core (1,8-naphthyridine) with three methyl groups and a primary amine group.[1][2][3] The aromatic nature contributes to its hydrophobicity, while the amine group offers a handle for pH-dependent solubility modifications.
Predicted Physicochemical Properties:
Molecular Weight: Approximately 187.24 g/mol .[1][3]
XLogP3: 2.2, indicating a degree of lipophilicity.[1]
Hydrogen Bond Donors/Acceptors: It has one hydrogen bond donor (the amine group) and three hydrogen bond acceptors (the two nitrogen atoms in the naphthyridine ring and the amine nitrogen).[1]
A key, yet often unlisted, parameter for solubility is the pKa , the acid dissociation constant. The pKa of the conjugate acid of an amine typically falls in the range of 9-11 for aliphatic amines and is lower for aromatic amines.[4][5] For a substituted aminopyridine, which has some structural similarity, the pKa can be in the range of 6-7. The amine group in 5,6,7-Trimethyl-1,8-naphthyridin-3-amine is basic and can be protonated to form a more water-soluble salt.
Q1: I'm observing very low solubility of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what is the first thing I should try?
A1: The "Why": The low solubility in neutral buffers is likely due to the compound's aromatic structure and non-ionized amine group at this pH. In its free base form, the molecule is more hydrophobic.
The First Step: pH Adjustment.
The most straightforward and often most effective initial strategy for solubilizing a basic compound like this is to lower the pH of your aqueous buffer.[6][][8] By decreasing the pH, you increase the proton concentration, which in turn protonates the primary amine group. This creates a positively charged species, the conjugate acid, which is significantly more polar and thus more soluble in water.[6][9]
Experimental Protocol: pH-Based Solubility Screen
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-7.4).
Create a saturated solution: Add an excess of your compound to a fixed volume of each buffer in separate vials.[10]
Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.[10]
Separate undissolved solid: Centrifuge the samples to pellet the excess solid.[10]
Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
This experiment will generate a pH-solubility profile, indicating the optimal pH range for your experiments.
dot
Caption: Decision tree for selecting a solubility enhancement strategy.
Q3: Can I combine different solubility enhancement techniques?
A3: Absolutely. Combining techniques can often have a synergistic effect. For example, you can use a co-solvent in a pH-adjusted buffer. []This can be particularly effective if a single method does not achieve the desired solubility. A common approach is to first optimize the pH and then introduce a co-solvent or a cyclodextrin to further enhance solubility.
Generally well-tolerated, can also improve stability. [15][16]
Can be more expensive, potential for renal toxicity at high concentrations with some types. [17]
This guide provides a systematic approach to troubleshooting and improving the aqueous solubility of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine. By understanding the physicochemical properties of your compound and rationally applying these formulation strategies, you can overcome solubility challenges and advance your research.
References
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Vertex AI Search. (n.d.). Cyclodextrins: Concept to applications, regulatory issues and challenges.
Vertex AI Search. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
Vertex AI Search. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications.
Vertex AI Search. (2016, February 15). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex - PubMed.
Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
Vertex AI Search. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Vertex AI Search. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology.
Vertex AI Search. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications.
Vertex AI Search. (n.d.). 8.11 pH and Solubility | AP Chemistry.
Vertex AI Search. (n.d.). 2-Amino-5,6,7-trimethyl-1,8-naphthyridine | C11H13N3 - PubChem.
Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences.
Vertex AI Search. (n.d.). Amine-based Surfactant Thickeners - Nouryon.
Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
Vertex AI Search. (2019, January 2). 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
Vertex AI Search. (n.d.). Scientific Guide to Surfactant Selection: Comprehensive Strategies and Industrial Insights from Alfa Chemistry.
Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
Vertex AI Search. (2022, March 17). What are the types of surfactants? How surfactants work? - Longchang Chemical.
Vertex AI Search. (n.d.). Navigating the Solubility of AF 430 Amine in Aqueous Buffers: An In-depth Technical Guide - Benchchem.
Vertex AI Search. (n.d.). CAS NO. 69587-84-4 | 5,6,7-TRIMETHYL-1,8-NAPHTHYRIDIN-2-AMINE.
Vertex AI Search. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry.
Vertex AI Search. (n.d.). 5,6,7-trimethyl-1,8-naphthyridin-2-amine | CAS 69587-84-4 | SCBT.
Technical Support Center: Minimizing Off-Target Effects of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (TMNA)
Welcome to the TMNA Assay Support Center. Working with highly conjugated, lipophilic small molecules like 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (TMNA) presents unique challenges in both biochemical and cell-based assa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the TMNA Assay Support Center.
Working with highly conjugated, lipophilic small molecules like 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (TMNA) presents unique challenges in both biochemical and cell-based assays. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, but its planar aromatic structure and the lipophilicity imparted by the trimethylation make it highly prone to assay interference. This guide provides causal explanations and self-validating protocols to help you distinguish true target engagement from artifactual off-target effects.
I. Troubleshooting Guide & FAQs
Q1: My biochemical screening assay shows an unexpectedly steep dose-response curve (Hill slope > 2) and irreproducible IC50 values for TMNA. Is the compound aggregating?A1: Yes, this is a hallmark of Pan-Assay Interference Compounds (PAINS) acting via colloidal aggregation[1]. Small molecules with lipophilic cores like TMNA can self-assemble into colloidal particles ranging from 50 to 1000 nm in radius at low-to-mid micromolar concentrations[2]. These colloids non-specifically adsorb and partially denature target proteins, sequestering them from the assay substrate. Because this is a phase-transition phenomenon rather than a 1:1 stoichiometric binding event, the resulting dose-response curves are characteristically steep. To validate this, add a non-ionic detergent (e.g., 0.01% v/v Triton X-100) to your assay buffer. Detergents disrupt the lipophilic interactions driving colloid formation; if the IC50 shifts dramatically or the inhibitory activity disappears upon detergent addition, the initial result was an aggregation artifact[1].
Q2: I am using a standard fluorescence polarization (FP) assay, and the baseline signal is completely skewed at higher TMNA concentrations. How do I fix this?A2: 1,8-naphthyridine derivatives are highly conjugated systems that inherently exhibit strong auto-fluorescence and polarity-sensitive emission[3]. In standard prompt-fluorescence assays, the emission spectrum of TMNA likely overlaps with your fluorophore, causing massive background interference or signal quenching. To bypass this, transition your readout to Time-Resolved FRET (TR-FRET). TR-FRET utilizes lanthanide chelates (like Europium or Terbium) which have exceptionally long emission half-lives (milliseconds). By introducing a 50–100 microsecond delay between excitation and measurement, the short-lived prompt auto-fluorescence of TMNA decays completely, leaving only the target-specific TR-FRET signal. Alternatively, red-shifting the assay using fluorophores like BODIPY 630/650 can move the detection window outside the naphthyridine emission spectrum[3].
Q3: In my cell-based proliferation assays, TMNA is highly cytotoxic across multiple cell lines, regardless of whether they express my target of interest. Could this be a structural off-target effect?A3: Absolutely. The 1,8-naphthyridine scaffold is a well-documented DNA intercalator[4]. The planar aromatic system can slide between DNA base pairs—often showing a preference for cytosine opposite apurinic/apyrimidinic (AP) sites—driven by favorable binding enthalpies and hydrogen bonding[4]. This intercalation disrupts DNA replication and inhibits topoisomerases, leading to broad-spectrum cytotoxicity that masks your specific target engagement. To prove that TMNA is actually engaging your intended intracellular target rather than just killing cells via DNA damage, you must use an orthogonal target engagement assay like the Cellular Thermal Shift Assay (CETSA)[5].
II. Diagnostic Data & Mitigation Strategies
Interference Mechanism
Physicochemical Driver
Primary Assay Affected
Diagnostic Indicator
Validated Mitigation Strategy
Colloidal Aggregation
High LogP (Trimethylation)
Biochemical (Enzymatic)
Hill slope > 2; Loss of activity with higher enzyme concentration.
Add 0.01% Triton X-100 or Tween-20 to assay buffer.
Auto-Fluorescence
Conjugated Heterocycle
FRET, FP, AlphaScreen
High baseline background; dose-dependent signal quenching.
Switch to TR-FRET or red-shifted fluorophores (e.g., BODIPY).
DNA Intercalation
Planar Aromatic Core
Cell Viability / Proliferation
Target-independent, broad-spectrum cytotoxicity.
Perform CETSA to confirm specific intracellular target engagement.
III. Experimental Protocols
Protocol A: Detergent-Sensitivity Assay for Colloidal Aggregation
This protocol acts as a self-validating system: true stoichiometric inhibitors will maintain their potency regardless of detergent presence, whereas aggregators will fail.
Buffer Preparation: Prepare two parallel sets of your standard assay buffer: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v freshly prepared Triton X-100)[1].
Compound Dilution: Serially dilute TMNA in DMSO. Keep the final DMSO concentration constant across all wells (strictly <1% v/v) to prevent solvent-induced compound precipitation.
Pre-incubation: Add 5 µL of the target enzyme to the assay plates. Add the TMNA dilutions and pre-incubate the enzyme with the compound in both Buffer A and Buffer B for 15 minutes at room temperature.
Reaction Initiation: Add the substrate to initiate the enzymatic reaction and monitor the readout.
Data Interpretation: Calculate the IC50 for both conditions. If TMNA is an aggregator, you will observe a >10-fold loss of potency in Buffer B, as the detergent micelles disrupt the inhibitory colloids, releasing the sequestered enzyme[2].
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, increasing its resistance to heat-induced denaturation.
Cell Treatment: Culture cells to 70-80% confluency. Treat with a biologically relevant concentration of TMNA (or DMSO vehicle control) for 1-2 hours to allow for cellular penetration and target binding[5].
Harvesting: Harvest cells, wash twice with ice-cold PBS, and aliquot the cell suspension equally into 8-12 PCR tubes per condition.
Thermal Challenge: Subject the aliquots to a transient heat shock across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes[5].
Lysis & Separation: Lyse the cells using 3 freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. This critical step separates the denatured, aggregated proteins (pellet) from the stably folded proteins (supernatant)[5].
Quantification: Analyze the soluble fractions via Western Blot. A target specifically bound by TMNA will remain soluble at higher temperatures compared to the DMSO control, creating a quantifiable rightward shift in the apparent aggregation temperature (
Tagg
).
IV. Mechanistic & Workflow Visualizations
Decision tree for identifying and mitigating TMNA assay interference mechanisms.
Mechanism of Cellular Thermal Shift Assay (CETSA) for verifying TMNA target engagement.
V. References
Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf.
Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. PMC - NIH.
Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold. MedChemComm (RSC Publishing).
Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. PMC - NIH.
The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate.
ATMND Technical Support Center: Troubleshooting Fluorescence Assays
Welcome to the Technical Support Center for ATMND (2-amino-5,6,7-trimethyl-1,8-naphthyridine) based assays. ATMND is a highly specialized fluorogenic reporter widely utilized in label-free aptasensors and DNA/RNA structu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for ATMND (2-amino-5,6,7-trimethyl-1,8-naphthyridine) based assays. ATMND is a highly specialized fluorogenic reporter widely utilized in label-free aptasensors and DNA/RNA structural probes. Because its signaling mechanism relies on precise thermodynamic balancing between target binding and abasic (AP) site quenching, researchers frequently encounter issues with low signal-to-background ratios or poor fluorescence recovery.
This guide is designed by application scientists to help you diagnose and resolve low fluorescence signals through mechanistic understanding and self-validating experimental design.
Core Signaling Mechanisms
To troubleshoot effectively, you must first understand the causality of the ATMND signal. ATMND exhibits a high fluorescence quantum yield (
Φ=0.54
) in its free state[1]. When it intercalates into an abasic (AP) site within a DNA or RNA duplex, its fluorescence is heavily quenched[2].
Assays typically operate in one of two modes:
Turn-OFF (Binding): Target-induced assembly of DNA creates an AP site, recruiting ATMND and quenching the signal[2].
Turn-ON (Displacement): A pre-quenched ATMND-aptamer complex is exposed to a target (e.g., cocaine or APE1 endonuclease). The target competitively binds or cleaves the aptamer, displacing ATMND into the solution and recovering the fluorescence[3],[4].
Fig 1. ATMND fluorescence signaling mechanism via abasic site quenching and target displacement.
Diagnostic Troubleshooting Guide
Use the following logic tree and Q&A to isolate the root cause of your signal failure.
Fig 2. Diagnostic decision tree for resolving low ATMND fluorescence in aptasensor assays.
Q1: My baseline ATMND fluorescence in solution (before adding any aptamer) is unexpectedly low. What is causing this?
Causality: Free ATMND is highly fluorescent. A near-zero baseline usually stems from incorrect optical settings or environmental pH suppressing the fluorophore's active state.
Solution: Verify your instrument is set to Excitation 350 nm and Emission 403 nm [1]. Furthermore, check your buffer pH. ATMND functionality relies on protonation at the N1 position of the naphthyridine ring[1]. Extreme alkaline conditions will deprotonate the molecule, drastically altering its quantum yield and binding capacity. Maintain a pH of 7.0 (e.g., using Sodium Cacodylate buffer).
Q2: In my target-displacement assay (Turn-ON), adding the target analyte yields a very low signal gain. How can I improve the Signal-to-Background (S/B) ratio?
Causality: A low signal gain means the target is failing to competitively displace ATMND from the aptamer's AP site. This occurs when the thermodynamic stability of the ATMND-aptamer complex vastly outweighs the target-aptamer affinity. If the helical stems flanking the AP site are too rigid, the energy penalty for the target to induce a conformational change is too high[5].
Solution: You must thermodynamically balance the competitive binding. Engineer the aptamer by slightly decreasing the stability of the adjacent stems. For example, converting matched Watson-Crick base pairs into non-canonical base pairs in Stem 1 or Stem 3 can lower the energy barrier, facilitating rapid ATMND release upon target binding[4],[5].
Q3: I am using an ATMND-quenching assay (Turn-OFF) to monitor target-induced DNA assembly, but the quenching efficiency is poor. Why isn't ATMND binding the AP site?
Causality: ATMND does not bind all AP sites equally; it is highly selective. Its molecular structure requires a specific hydrogen-bonding network to stabilize within the DNA pocket. The N1 protonation creates a surface that is fully complementary only to Cytosine (C)[1].
Solution: Sequence verification is critical. Ensure your experimental design places an orphan Cytosine (C) directly opposite the AP spacer. If a Thymine (T), Adenine (A), or Guanine (G) is opposite the AP site, the dissociation constant (
Kd
) increases drastically, preventing effective binding and quenching.
Self-Validating Experimental Protocols
Do not proceed to target detection until you have validated the baseline binding kinetics of your ATMND-aptamer system. Use the following protocols to isolate variables.
Purpose: To empirically verify that ATMND is binding the AP site and quenching properly before introducing any target analyte.
Buffer Preparation: Prepare a binding buffer consisting of 10 mM sodium cacodylate (pH 7.0), 100 mM NaCl, and 1.0 mM EDTA[1].
Fluorophore Standardization: Prepare a constant concentration of ATMND at 500 nM in the binding buffer.
Titration: In a 96-well black microplate, titrate increasing concentrations of your AP-site containing aptamer (from 0 nM to 5,000 nM) into the ATMND solution.
Equilibration: Incubate the plate in the dark at 20°C for 15–20 minutes to reach thermodynamic equilibrium.
Measurement & Analysis: Measure fluorescence intensity (
F
) at Ex: 350 nm / Em: 403 nm. Plot the fluorescence intensity ratio (
F/F0
) against the aptamer concentration. Fit the curve using a 1:1 binding isotherm model.
Validation Check: A properly designed system with a Cytosine opposite the AP site should yield a
Kd
of approximately 50–60 nM[1]. If
Kd>500
nM, redesign your aptamer sequence.
Purpose: To validate Turn-ON signal recovery upon target introduction (e.g., Cocaine detection).
Complex Formation: Mix 2 μM of the engineered aptamer (e.g., 38-GC) with 250 nM ATMND in the binding buffer[5].
Baseline Quenching: Incubate for 20 minutes. Record the baseline quenched fluorescence (
Fquenched
).
Target Introduction: Spike in the target analyte (e.g., cocaine) at varying concentrations (0.1 μM to 50 μM)[6],[5].
Kinetic Monitoring: Monitor the fluorescence recovery continuously for 5 minutes. The competitive binding of the target will rapidly displace ATMND, generating a high-intensity signal[5].
Calculation: Calculate Signal Gain =
(Ftarget−Fquenched)/Fquenched
.
Quantitative Reference Data
Summarized below are the critical physicochemical parameters required for successful ATMND assay design. Deviations from these optimal conditions are the most common sources of experimental failure.
Parameter
Optimal Condition / Value
Troubleshooting Impact
Excitation Wavelength
350 nm
Incorrect Ex leads to near-zero baseline signal.
Emission Wavelength
403 nm
Required for capturing maximum quantum yield (
Φ=0.54
)[1].
Buffer pH
7.0 (Sodium Cacodylate)
N1 protonation is critical for Cytosine recognition; high pH prevents binding[1].
Opposite Base
Cytosine (C)
Mismatches (T, A, G) disrupt hydrogen bonding, preventing effective quenching[1].
Ionic Strength
100 mM NaCl
Low salt destabilizes the AP-site duplex pocket, reducing ATMND affinity[1].
Typical
Kd
(ATMND-DNA)
~53 nM
If
Kd>500
nM, check DNA sequence for unintended secondary structures or mismatches[1].
References
Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization, ResearchGate,1
A cooperative-binding split aptamer assay for rapid, specific and ultra-sensitive fluorescence detection of cocaine in saliva, ResearchGate, 2
Simple label-free fluorescence detection of apurinic/apyrimidinic endonuclease 1 activity and its inhibitor using the abasic site-binding fluorophore, Analytical Methods (RSC Publishing), 3
An ATMND/SGI based label-free and fluorescence ratiometric aptasensor for rapid and highly sensitive detection of cocaine in biofluids, PubMed, 6
A label-free aptamer-fluorophore assembly for rapid and specific detection of cocaine in biofluids, PubMed, 4
US9804178B2 - Materials and methods for rapid and specific detection of cocaine, Google Patents, 5
Technical Support Center: 5,6,7-Trimethyl-1,8-naphthyridin-3-amine Storage & Handling
Welcome to the Technical Support Center for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (CAS: 1553914-48-9)[1]. This specialized compound is a highly functionalized heterocyclic aromatic amine. Due to the electron-donating...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (CAS: 1553914-48-9)[1]. This specialized compound is a highly functionalized heterocyclic aromatic amine. Due to the electron-donating nature of the three methyl groups on the naphthyridine core, the primary amine at the 3-position exhibits increased nucleophilicity, making it particularly sensitive to environmental degradation.
This guide is designed for researchers and drug development professionals to ensure the chemical integrity of the compound through scientifically grounded storage and handling protocols.
Q: What are the definitive long-term storage conditions for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine?A: For long-term preservation (exceeding 2 weeks), the compound must be stored at -20°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen). While the unsubstituted parent compound, 1,8-naphthyridin-3-amine, can occasionally be stored at room temperature in dry conditions[2], the addition of three methyl groups increases the electron density of the ring system. This modification lowers the activation energy required for oxidative degradation, necessitating sub-zero temperatures (-4°C to -20°C) to arrest thermal and bimolecular degradation pathways[3].
Q: Why is strict protection from moisture and ambient light critical?A: Naphthyridinamines are highly susceptible to photo-oxidation. Exposure to UV or ambient light triggers radical formation at the amine group, leading to dimerization or the formation of N-oxides. Furthermore, the compound is hygroscopic. Moisture not only acts as a catalyst for these oxidative pathways but also leads to the formation of hydrates. Hydration alters the effective molecular weight of the powder, introducing critical stoichiometric errors during high-precision biological assays or synthetic steps. Standard pharmaceutical stability guidelines dictate that controlling relative humidity (RH) is paramount for such sensitive APIs[4].
Q: How long is the compound stable once reconstituted in a solvent ("In-Use" Stability)?A: Once dissolved in common organic solvents (e.g., DMSO, DMF, or Methanol), the "in-use" stability drops drastically. Solutions should be prepared fresh and used immediately. If temporary storage is unavoidable, solutions must be kept at 2°C to 8°C for no longer than 24 hours[5]. Avoid freeze-thaw cycles, as they induce concentration gradients and can cause irreversible precipitation of the compound.
Section 2: Troubleshooting Guide: Identifying and Resolving Degradation
If you suspect your batch has been compromised, use the following self-validating metrics to assess the integrity of the compound. Visual inspection is the first line of defense, but quantitative analytical methods are required for confirmation.
Q: My powder has changed from a pale yellow to a dark brown color. Is it still usable?A: No. This color shift is a definitive macroscopic indicator of amine oxidation. Using this degraded batch in sensitive biological assays will introduce oxidized artifacts that can cause false positives/negatives. You must re-purify the compound and verify it via LC-MS before proceeding.
Section 3: Experimental Protocol: Stability Testing and Aliquoting Workflow
To ensure a self-validating system , the following protocol integrates built-in quality control (QC) checks. This guarantees that the handling process itself does not introduce moisture or oxygen.
Step 1: Baseline Quality Control (QC)
Upon receipt, immediately transfer the sealed vial to a desiccator.
Extract a 1 mg sample and perform a baseline LC-MS to confirm purity is >98%[2].
Causality: Establishing a baseline is critical; you cannot measure degradation over time without a verified starting point.
Step 2: Inert Atmosphere Aliquoting
Transfer the bulk powder into a glove box purged with Argon (O₂ < 5 ppm, H₂O < 5 ppm).
Weigh out single-use aliquots (e.g., 5 mg or 10 mg) into amber glass vials.
Causality: Amber glass blocks UV/Vis light, preventing photo-oxidation. Single-use aliquots eliminate the need for repeated opening of the master batch, which is the primary cause of moisture ingress.
Step 3: Sealing and Storage
Cap the amber vials tightly with PTFE-lined septa.
Wrap the caps with Parafilm to provide a secondary moisture barrier.
Store the aliquots in a dedicated -20°C freezer. For short-term use (within 1-2 weeks), storage at 4°C is acceptable[3].
To ensure the aliquoting environment was truly inert, randomly select one sealed vial after 48 hours of storage.
Re-run LC-MS and Karl Fischer titration.
Validation: If moisture has increased by >0.1% or purity has dropped, the sealing protocol is compromised, and the batch must be re-aliquoted under stricter atmospheric controls.
LC/MS/MS Technical Support Center: Nitrogen Heterocyclic Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the LC/MS/MS analysis of nitrogen heterocyclic compounds. As a Senior Application Scien...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the LC/MS/MS analysis of nitrogen heterocyclic compounds. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common hurdles in your experiments. Nitrogen-containing heterocycles are a cornerstone of the pharmaceutical industry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2][3] However, their unique chemical properties can present considerable analytical challenges.[4][5]
This guide is structured to provide direct, actionable solutions in a question-and-answer format, explaining not just the "how" but also the "why" behind each recommendation.
Troubleshooting Guide
This section addresses specific, common problems encountered during the LC/MS/MS analysis of nitrogen heterocyclic compounds.
Poor Peak Shape: Tailing, Fronting, and Broadening
Poor peak shape is a frequent issue that can compromise resolution, integration, and ultimately, the accuracy of your results.[6]
Question: My peaks for basic nitrogen heterocycles are tailing. What is causing this and how can I fix it?
Answer:
Peak tailing for basic nitrogen heterocycles is often a result of secondary interactions between the positively charged analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[7][8] This is especially prominent when operating at a mobile phase pH that is not low enough to fully protonate the silanols.
Troubleshooting Protocol: Addressing Peak Tailing
Mobile Phase pH Adjustment:
Action: Lower the mobile phase pH by adding an acidic modifier like formic acid or acetic acid (typically 0.1%).[9]
Rationale: A lower pH (ideally 2-3 units below the pKa of your analyte) ensures the analyte is consistently in its protonated, cationic form and also protonates the silanol groups (Si-OH), minimizing unwanted ionic interactions.[8]
Increase Buffer Concentration:
Action: If using a buffer, ensure its concentration is sufficient (e.g., 10-20 mM).
Rationale: A higher buffer concentration provides more ions to compete with the analyte for active sites on the stationary phase, effectively "shielding" the analyte from these secondary interactions.[8]
Employ a "High-Purity" or "Base-Deactivated" Column:
Action: Switch to a column specifically designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.
Rationale: Modern columns are often manufactured with high-purity silica and proprietary end-capping techniques that reduce the number of free silanols, leading to improved peak shape for basic analytes.
Consider an Alternative Stationary Phase:
Action: If peak shape does not improve, consider a column with a different stationary phase, such as a polymer-based column or one with an embedded polar group.
Rationale: These stationary phases offer different selectivity and can mitigate the silanol interactions that cause peak tailing.
Question: My peaks are fronting. What does this indicate?
Answer:
Peak fronting is typically a sign of column overload or an injection solvent that is too strong.[7][8]
Rationale: Injecting too much analyte can saturate the stationary phase at the column inlet, causing the peak to broaden and slant forward.[10]
Decrease Injection Volume:
Action: Reduce the volume of sample injected onto the column.
Rationale: Similar to high concentration, a large injection volume can also lead to column overload.[10]
Match Injection Solvent to Mobile Phase:
Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[7][8]
Rationale: If the injection solvent is significantly stronger (e.g., high percentage of organic solvent), the analyte will travel through the initial part of the column too quickly without proper partitioning, leading to a distorted peak shape.
Poor or No Retention of Polar Nitrogen Heterocycles
Many nitrogen heterocyclic compounds are highly polar, making them difficult to retain on traditional C18 columns.[4][5]
Question: My polar nitrogen heterocyclic analyte is eluting in the void volume. How can I increase its retention?
Answer:
Elution in the void volume indicates that your analyte has minimal interaction with the stationary phase. To improve retention, you need to either modify your mobile phase to increase its "polarity" relative to the stationary phase or switch to a more suitable column chemistry.
Troubleshooting Protocol: Improving Retention of Polar Analytes
Use a Highly Aqueous Mobile Phase:
Action: For reversed-phase chromatography, start with a mobile phase containing a very low percentage of organic solvent (e.g., 1-5%).
Rationale: This increases the polarity of the mobile phase, promoting greater interaction between your polar analyte and the nonpolar stationary phase. Be mindful of using columns that are stable in highly aqueous conditions to prevent "phase collapse."
Switch to a More Retentive Stationary Phase:
Action: Consider using a column with a different stationary phase chemistry.
Rationale:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have a polar stationary phase and use a mobile phase with a high percentage of organic solvent. This is an excellent alternative for retaining very polar compounds.[11][12]
Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms for polar and charged analytes.[5][13]
Utilize Ion-Pairing Chromatography:
Action: Add an ion-pairing agent to the mobile phase (e.g., trifluoroacetic acid - TFA).
Rationale: The ion-pairing agent forms a neutral complex with your charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column. Caution: Ion-pairing agents like TFA can cause significant ion suppression in the mass spectrometer and may require thorough flushing of the system after use.[11][14]
Low Sensitivity and Ion Suppression
Low sensitivity can be due to a variety of factors, but with nitrogen heterocycles, ion suppression is a common culprit.
Question: My analyte signal is significantly lower in the sample matrix compared to the pure standard. How can I identify and mitigate ion suppression?
Answer:
Ion suppression occurs when co-eluting components from your sample matrix compete with your analyte for ionization in the MS source, leading to a reduced signal.[15][16][17] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[15]
Troubleshooting Workflow: Diagnosing and Mitigating Ion Suppression
Caption: A workflow for troubleshooting ion suppression.
Step-by-Step Guide to Mitigating Ion Suppression:
Improve Chromatographic Separation:
Action: Modify your LC gradient to separate your analyte from the co-eluting matrix components.
Rationale: If the interfering compounds do not enter the MS source at the same time as your analyte, they cannot suppress its ionization.[15]
Enhance Sample Preparation:
Action: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]
Rationale: Removing a larger portion of the sample matrix before analysis will reduce the concentration of interfering compounds.[16]
Reduce Sample Concentration:
Action: Dilute your sample.
Rationale: This can reduce the concentration of matrix components to a level where they no longer cause significant suppression. This is only feasible if your analyte concentration is high enough to be detected after dilution.
Switch Ionization Source:
Action: If available, try using Atmospheric Pressure Chemical Ionization (APCI).
Rationale: APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components compared to ESI.[15]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Action: If quantitative accuracy is critical, use a SIL-IS.
Rationale: A SIL-IS is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression. By measuring the ratio of the analyte to the SIL-IS, the effects of ion suppression can be effectively normalized, leading to more accurate quantification.
In-Source Fragmentation
In-source fragmentation occurs when an analyte breaks apart in the ion source before it can be isolated and fragmented in the collision cell.[18][19]
Question: I am seeing a fragment ion in my precursor ion scan, or my precursor ion intensity is very low. Could this be in-source fragmentation?
Answer:
Yes, this is a classic sign of in-source fragmentation (also known as in-source decay). This can lead to an underestimation of the true analyte concentration if not properly addressed.
Action: Gradually decrease the voltage at the entrance of the mass spectrometer (the specific name varies by manufacturer).
Rationale: This voltage is applied to help desolvate ions and focus them into the mass analyzer. However, if it is too high, it can induce fragmentation.[18][20]
Reduce Ion Source Temperature:
Action: Lower the temperature of the drying gas or the source block.
Rationale: High temperatures can provide enough thermal energy to cause labile molecules to fragment.[18]
Modify Mobile Phase Composition:
Action: Ensure the mobile phase composition is optimal for creating stable ions.
Rationale: A well-chosen mobile phase modifier can help to form a more stable adduct with the analyte, reducing the likelihood of fragmentation.
Sample Carryover
Carryover, or the "memory effect," occurs when traces of an analyte from a previous injection appear in subsequent runs, which can compromise the accuracy of low-concentration samples.[21]
Question: I am detecting my analyte in blank injections following a high-concentration standard. How can I eliminate carryover?
Answer:
Carryover with nitrogen heterocycles can be particularly problematic due to their potential to interact with various surfaces in the LC-MS system.
Action: Use a strong wash solvent in your autosampler wash protocol. The wash solvent should be able to fully dissolve the analyte. A series of washes with different solvents (e.g., an acidic aqueous wash followed by a high organic wash) can be very effective.
Rationale: The primary source of carryover is often the autosampler needle and injection valve. A robust wash step is crucial for cleaning these components between injections.
Identify the Source of Carryover:
Action: Systematically bypass components of the LC system (e.g., inject directly into the column, bypassing the autosampler) to pinpoint the source of the carryover.[21]
Rationale: Carryover can occur in the autosampler, injection valve, column, or even the ion source. Identifying the source allows for a more targeted solution.[21]
Use a Guard Column:
Action: Install a guard column before your analytical column.
Rationale: A guard column can trap strongly retained compounds that might otherwise accumulate at the head of the analytical column and slowly bleed off in subsequent runs.[10]
Column Flushing:
Action: After a sequence of samples, flush the column with a strong solvent to remove any adsorbed analytes.
Rationale: This helps to clean the column and prepare it for the next set of analyses.
FAQs: Method Development for Nitrogen Heterocyclic Compounds
Q1: What is the best type of LC column for analyzing a mixture of polar and nonpolar nitrogen heterocycles?
For a mixture with a wide range of polarities, a mixed-mode column is often an excellent choice as it provides both reversed-phase and ion-exchange retention mechanisms.[5][13] Alternatively, a HILIC column can be effective for the polar compounds, but you may need a separate reversed-phase method for the nonpolar ones.
Q2: How do I choose the right mobile phase pH for my nitrogen heterocyclic analyte?
The pKa of your analyte is the most important factor. For basic nitrogen heterocyles, a mobile phase pH 2-3 units below the pKa will ensure the analyte is in a single, protonated form, leading to better peak shape on reversed-phase columns.[8] You can find the pKa of your compound in chemical databases or predict it using software.
Q3: My compound can chelate with metals. How does this affect my analysis?
Metal chelation can lead to poor peak shape and loss of signal.[22] Ensure your LC system is well-maintained and consider using mobile phase additives that can act as competing chelating agents, such as a low concentration of EDTA. Be aware that non-volatile additives like EDTA are not directly compatible with MS and should be used with caution and thorough system flushing.
Q4: When should I use ESI versus APCI for nitrogen heterocycles?
Electrospray Ionization (ESI): This is the most common ionization technique and works well for polar, ionizable compounds. It is generally the first choice for most nitrogen heterocycles.[23]
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not easily ionized in solution. It can also be a good alternative if you are experiencing significant ion suppression with ESI.[4][15]
Q5: What are some key ESI parameters to optimize for nitrogen heterocycles?
The following table summarizes key ESI parameters and their typical starting points for optimization.
ESI Parameter
Typical Starting Range
Rationale for Optimization
Capillary Voltage
3000 - 4000 V (positive ion mode)
Ensures efficient ionization. Too high can cause in-source fragmentation.[24]
Facilitates solvent evaporation. Too high can cause thermal degradation.[18][24]
Nebulizer Pressure
30 - 50 psi
Controls the formation of fine droplets for efficient ionization.[24]
References
(March 16 2020) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. [Link]
(May 26 2020) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. [Link]
(May 06 2025) LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. [Link]
(March 10 2025) Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]
Ion suppression (mass spectrometry) - Wikipedia. [Link]
(November 27 2025) Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. [Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
(January 31 2018) The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. [Link]
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC. [Link]
(March 14 2026) Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. [Link]
(March 01 2016) Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. [Link]
(December 08 2020) The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS - Chromatography Online. [Link]
(May 19 2014) Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. [Link]
(June 30 2023) Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed. [Link]
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. [Link]
STUDIES ON NOVEL HETEROCYCLIC COMPOUNDS HAVING METAL CHELATING GROUP | TSI Journals. [Link]
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. [Link]
14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - ChemRxiv. [Link]
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC. [Link]
(February 08 2026) Nitrogen-containing Heterocycle: A Privileged Scaffold for Marketed Drugs - ResearchGate. [Link]
(May 16 2017) A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Heterocyclic Compounds - Science Publishing Group. [Link]
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. [Link]
Comparing kinase inhibition profiles of 1,8-naphthyridine derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the kinase inhibition profiles of 1,8-naphthyridine derivatives. Executive Summary & Structural Rationale In the land...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the kinase inhibition profiles of 1,8-naphthyridine derivatives.
Executive Summary & Structural Rationale
In the landscape of targeted oncology and neuropharmacology, the 1,8-naphthyridine scaffold has emerged as a highly privileged pharmacophore for kinase inhibition[1]. The precise placement of nitrogen atoms at the 1 and 8 positions creates a unique hydrogen-bonding acceptor profile that perfectly aligns with the hinge region of several receptor tyrosine kinases (RTKs) and serine/threonine kinases.
When compared to its structural isomer, 1,7-naphthyridine (often utilized for Tpl2 kinase inhibition), the 1,8-naphthyridine core possesses a higher melting point and logP[2]. This translates to stronger intermolecular forces and greater lipophilicity, which are critical physicochemical properties that enhance membrane permeability and facilitate tighter binding within the hydrophobic ATP-binding pockets of targets like c-Met, VEGFR-2, and GSK-3β[2][3].
Comparative Efficacy Across Key Kinase Targets
To objectively evaluate the performance of 1,8-naphthyridine derivatives, we must benchmark them against established clinical standards. Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the 1,8-naphthyridine core can yield multi-target tyrosine kinase inhibitors (TKIs) that outperform first-generation drugs.
Table 1: Kinase Inhibition Profiles of 1,8-Naphthyridine Derivatives vs. Standard Alternatives
Target Kinase
1,8-Naphthyridine Derivative
Reference Standard
Derivative IC₅₀
Standard IC₅₀
Efficacy / Selectivity Notes
c-Met
Compound 33 (1,8-naphthyridine-3-carboxamide)
Foretinib
11.77 nM
~38.0 nM
Exhibits 3.28–4.82x higher cellular activity (A549/MCF-7) than Foretinib[4].
VEGFR-2
Compound 2c (Quinazoline-dione hybrid)
Cabozantinib
35.0 nM
42.0 nM
Dual c-Met/VEGFR-2 inhibitor; shows high correlation between target inhibitions[3].
GSK-3β
Compound 30 (TZD-naphthyridine)
TDZD8
5.5 µM
>10.0 µM
Preliminary selectivity confirmed; does not inhibit off-target kinases like CK1δ or Cdc7[5].
Mechanistic Pathway: RTK Blockade
The primary mechanism of action for these derivatives is ATP-competitive blockade. By occupying the ATP-binding site of c-Met or VEGFR-2, 1,8-naphthyridine derivatives prevent the trans-phosphorylation of the receptor, thereby silencing downstream mitogen-activated protein kinase (MAPK) cascades.
c-Met and VEGFR-2 signaling cascade blockade by 1,8-naphthyridine derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these kinase inhibitors must rely on self-validating experimental systems. Below are the optimized protocols for assessing 1,8-naphthyridine derivatives.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: While luminescent ADP-Glo™ assays are conventionally used to analyze kinase activity, they are often limited to ATP concentrations below 100 µM[6]. To circumvent this and mimic physiological ATP concentrations (which prevents false-positive identification of weak ATP-competitive inhibitors), an anti-ADP antibody-based TR-FRET assay is employed[5][6]. The time-resolved nature of Europium fluorophores eliminates background auto-fluorescence from the naphthyridine compounds themselves.
Step-by-Step Methodology:
Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Enzyme/Substrate Mix: Add recombinant c-Met kinase (1 nM final) and biotinylated substrate peptide to a 384-well plate.
Compound Addition: Dispense 1,8-naphthyridine derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler.
Reaction Initiation: Add ATP at a physiological concentration (1 mM) to initiate the reaction. Incubate for 60 minutes at room temperature.
Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody and Streptavidin-APC.
Validation & Readout: Read the plate at 665 nm / 615 nm emission.
Self-Validation Step: Calculate the Z'-factor using Foretinib as the positive control and a no-enzyme well as the negative control. Only plates with a Z' > 0.5 are accepted for IC₅₀ determination to ensure assay robustness.
Protocol B: Cellular Proliferation and Apoptosis Assay
Causality & Rationale: Enzymatic inhibition does not guarantee cellular permeability or efficacy. We utilize A549 (non-small cell lung cancer) cells because their proliferation is heavily reliant on the c-Met/HGF signaling axis[4]. By measuring G1 phase arrest via Propidium Iodide (PI) staining, we validate that the reduction in cell viability is causally linked to the cytostatic blockade of the c-Met pathway, rather than off-target, generalized cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed A549 cells at 5 × 10³ cells/well in 96-well plates and incubate overnight.
Treatment: Treat cells with the 1,8-naphthyridine derivative (e.g., Compound 33) at concentrations bracketing the enzymatic IC₅₀ (e.g., 0.1 µM, 0.5 µM, 1.0 µM) for 48 hours[4].
Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ethanol at -20°C for 2 hours.
Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. An accumulation of cells in the G0/G1 peak relative to the DMSO vehicle control validates the target-specific cytostatic mechanism.
High-Throughput Screening Workflow
The following workflow illustrates the logical progression from compound synthesis to in vivo validation, ensuring only the most potent and selective 1,8-naphthyridine candidates advance.
Preclinical screening workflow for 1,8-naphthyridine kinase inhibitors.
References
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]
Design, synthesis and anticancer evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 1,8-naphthyridine-3-carboxamide moiety as novel multi-target TKIs. PubMed. Available at: [Link]
Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Taylor & Francis. Available at: [Link]
Tau-Centric Multitarget Approach for Alzheimer's Disease: Development of First-in-Class Dual Glycogen Synthase Kinase 3β and Tau-Aggregation Inhibitors. ACS Publications. Available at: [Link]
Thermal shift assay experiment with compound 1 and PIP4K2A. ResearchGate. Available at:[Link]
A Comparative Guide to the Structure-Activity Relationship of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine Analogues
For Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of bio...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass: 5,6,7-trimethyl-1,8-naphthyridin-3-amine analogues. By examining the impact of structural modifications on biological efficacy, this document aims to inform the rational design of novel therapeutic agents.
While the 5,6,7-trimethyl-1,8-naphthyridin-3-amine core itself is a relatively novel area of investigation, this guide synthesizes data from closely related 1,8-naphthyridine analogues to extrapolate key SAR principles. We will delve into the influence of substituents at various positions, supported by comparative data from in vitro studies.
The 1,8-Naphthyridine Core: A Versatile Pharmacophore
The 1,8-naphthyridine ring system, a fusion of two pyridine rings, offers a unique three-dimensional structure and electronic properties that are conducive to interactions with various biological targets.[3] Its rigid framework allows for the precise positioning of functional groups, a critical aspect in drug design. The nitrogen atoms within the rings can act as hydrogen bond acceptors, further enhancing target binding.[4]
The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of their substituents. For instance, the well-known antibacterial agent nalidixic acid features a carboxylic acid at the 3-position and an ethyl group at the N-1 position, both crucial for its inhibitory activity against bacterial DNA gyrase.[5] This highlights the profound impact that even small chemical modifications can have on the pharmacological profile of the entire molecule.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of 1,8-naphthyridin-3-amine analogues, focusing on key substitution points. While direct data for the 5,6,7-trimethylated core is limited, we will draw parallels from analogous series to provide a predictive framework.
The Significance of the 3-Amino Group
The 3-amino group serves as a critical anchor for derivatization, allowing for the introduction of a wide array of functional groups through acylation, alkylation, and other transformations. The nature of the substituent on this amino group can dramatically influence the biological activity. For example, in a series of 1,8-naphthyridine-3-carboxylic acid amides, the substituent on the amide nitrogen was found to be a key determinant of antibacterial activity.[6]
Impact of Substituents at the 5, 6, and 7-Positions
The 5, 6, and 7-positions on the 1,8-naphthyridine ring are ripe for modification to fine-tune the molecule's physicochemical properties and target interactions.
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents in this region can modulate the overall electron density of the ring system, affecting its ability to participate in pi-stacking or other non-covalent interactions with biological targets. Generally, the introduction of electron-withdrawing groups can enhance the cytotoxic effects of certain 1,8-naphthyridine derivatives.[7]
Steric Hindrance: The size and bulkiness of substituents at these positions can influence the molecule's ability to fit into the binding pocket of a target enzyme or receptor. The trimethyl substitution pattern in the core structure of interest likely imparts a specific conformational preference that could be either beneficial or detrimental to activity, depending on the target.
Comparative Biological Activity of 1,8-Naphthyridine Analogues
To illustrate the SAR principles, the following table summarizes the in vitro biological activity of various substituted 1,8-naphthyridine analogues from different studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Modification of the C-3 carboxylic acid of nalidixic acid to a glucosamine conjugate (Compounds 5 and 6) significantly enhanced antimicrobial activity, demonstrating the importance of this position for derivatization.[8]
The presence of a nitroheteroaromatic ring on a piperazine substituent at the C-2 position (ANA-12) resulted in potent anti-tubercular activity.[9]
In a series of nicotinonitrile and pyrazole derivatives, the specific heterocyclic system and its substituents were crucial for cytotoxic activity against cancer cell lines.[10]
Experimental Protocols
To ensure the reproducibility of the findings and to guide further research, detailed experimental protocols for the synthesis and biological evaluation of 1,8-naphthyridine analogues are provided below.
Synthesis of 1,8-Naphthyridine Analogues via Friedländer Condensation
The Friedländer synthesis is a classic and versatile method for constructing the 1,8-naphthyridine scaffold.[11][12] It involves the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group.[11][12]
Protocol: Gram-Scale Synthesis in Water using Choline Hydroxide [13]
This protocol offers an environmentally friendly approach to the Friedländer synthesis.
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1 mL of deionized water.
Add the active methylene compound (e.g., acetone, 0.5 mmol) to the solution.
Add choline hydroxide (1 mol%) to the reaction mixture.
Stir the mixture at 50°C in a water bath for approximately 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Extract the product with ethyl acetate (40 mL).
Wash the organic layer with water (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by recrystallization or column chromatography.
Caption: Workflow of the Friedländer Synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[14][15]
Cell Seeding: Seed human cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions
The exploration of 5,6,7-trimethyl-1,8-naphthyridin-3-amine analogues represents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:
Synthesis and Biological Evaluation: The synthesis of a focused library of analogues with diverse substituents at the 3-amino position is crucial to establish a clear SAR for this specific scaffold.
Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action of the most potent compounds will be essential for their further development. Techniques such as target-based screening and molecular docking can provide valuable insights.[19]
In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the chemical space around the 5,6,7-trimethyl-1,8-naphthyridin-3-amine core, researchers can unlock its full therapeutic potential.
References
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). AZoM. Retrieved from [Link]
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC. Retrieved from [Link]
New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7). News-Medical.net. Retrieved from [Link]
Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (n.d.). Scientific Research Publishing. Retrieved from [Link]
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). CD BioSciences. Retrieved from [Link]
Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(25), 14849–14864. Retrieved from [Link]
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Publications. Retrieved from [Link]
Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–852. Retrieved from [Link]
Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. (2019, February 15). PubMed. Retrieved from [Link]
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025, April 25). Heliyon. Retrieved from [Link]
Cytotoxicity Assessment of Spirocyclic Oximes. (2020, December 10). JoVE. Retrieved from [Link]
Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(25), 14849–14864. Retrieved from [Link]
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021, December 6). MDPI. Retrieved from [Link]
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (n.d.). PMC. Retrieved from [Link]
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021, October 15). ACS Omega. Retrieved from [Link]
Synthesis of 1,8-naphthyridines: a recent update (microreview). (n.d.). K.T.H.M. College. Retrieved from [Link]
Chemistry and Biological Activities of 1,8-Naphthyridines. (n.d.). ResearchGate. Retrieved from [Link]
Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC. Retrieved from [Link]
Synthesis of 1,8-naphthyridines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Global Journals. Retrieved from [Link]
Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. (2024, August 30). ScienceDirect. Retrieved from [Link]
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. Retrieved from [Link]
Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. Retrieved from [Link]
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021, July 12). ACS Omega. Retrieved from [Link]
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015, October 10). ResearchGate. Retrieved from [Link]
SAR of 1,8‐naphthyridine derivatives with activity on CB‐receptor. EWG,... (n.d.). ResearchGate. Retrieved from [Link]
Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. (n.d.). OAR@UM. Retrieved from [Link]
Benchmarking 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (TMNA) Against Established Antibacterial Agents: A Comprehensive Guide
Executive Summary The relentless progression of antimicrobial resistance necessitates the continuous evaluation of novel chemical scaffolds. The 1,8-naphthyridine class, historically anchored by first-generation agents l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The relentless progression of antimicrobial resistance necessitates the continuous evaluation of novel chemical scaffolds. The 1,8-naphthyridine class, historically anchored by first-generation agents like nalidixic acid, remains a fertile ground for structural optimization[1]. This guide provides a rigorous, data-driven benchmarking of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (TMNA) against established antibacterial agents. By analyzing its unique substitution pattern, we evaluate its intrinsic efficacy, mechanistic target affinity, and synergistic potential in modern drug development workflows.
Mechanistic Grounding: The 1,8-Naphthyridine Core
To understand TMNA's performance, we must first establish its mechanism of action. Like other 1,8-naphthyridines, TMNA exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA Gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria)[1].
The causality of cell death relies on a structural trap. The naphthyridine core intercalates into the DNA-enzyme cleavage complex. By stabilizing this transient state, TMNA physically blocks the religation of the DNA strands. When the bacterial replication fork collides with this stabilized complex, it induces irreversible double-strand breaks, triggering the SOS response and subsequent apoptosis.
Fig 1: Mechanism of TMNA inhibiting DNA Gyrase and triggering bacterial cell death.
Benchmarking Matrix: The Candidates
To objectively evaluate TMNA, we benchmark it against three standard agents, each selected for specific comparative logic:
TMNA (Investigational): The 5,6,7-trimethyl substitution significantly increases the molecule's lipophilicity (LogP) compared to early-generation naphthyridines, theoretically altering cell membrane permeability.
Nalidixic Acid: The first-generation 1,8-naphthyridine control[1]. Used to measure the baseline improvement of the TMNA scaffold.
Ciprofloxacin: A second-generation fluoroquinolone. Serves as the high-potency, broad-spectrum standard for topoisomerase inhibition.
Ampicillin: A beta-lactam antibiotic. Serves as a mechanistic outgroup (cell wall synthesis inhibitor) to validate assay specificity.
Self-Validating Experimental Protocols
As a standard of scientific integrity, the following protocols are designed as self-validating systems to eliminate false positives and experimental artifacts.
Causality & Rationale: TMNA's trimethylated structure makes it highly lipophilic, which can lead to micro-precipitation in aqueous Mueller-Hinton Broth. Standard optical density (OD600) readings cannot distinguish between bacterial growth and compound precipitation. We utilize Resazurin, a redox indicator. Metabolically active cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If the compound precipitates but kills the bacteria, the well remains blue, ensuring an accurate MIC.
Self-Validation: The assay incorporates a "Media + Drug" negative control. If the drug chemically reduces the resazurin independent of bacteria, this control will turn pink, immediately invalidating the plate and preventing false-resistance data.
Step-by-Step Methodology:
Preparation: Dissolve TMNA in 100% DMSO, then dilute in Mueller-Hinton Broth (MHB) to a starting concentration of 128 µg/mL (final DMSO < 1%).
Dilution: Perform 2-fold serial dilutions across a 96-well microtiter plate (128 to 0.125 µg/mL).
Inoculation: Add bacterial suspension to achieve a final well concentration of
5×105
CFU/mL.
Incubation: Incubate plates at 37°C for 18 hours.
Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
Readout: Record the MIC as the lowest concentration well that remains strictly blue (no metabolic reduction).
Fig 2: Resazurin-assisted broth microdilution workflow for accurate MIC determination.
Protocol 2: DNA Supercoiling Inhibition Assay
Causality & Rationale: Whole-cell MIC assays conflate target affinity with membrane permeability and efflux pump susceptibility. To isolate TMNA's true enzymatic potency, we use a cell-free assay measuring the ATP-dependent supercoiling of relaxed pBR322 plasmid DNA by purified E. coli DNA gyrase.
Self-Validation: The assay requires a "Relaxed DNA + Gyrase + ATP" positive control. If this lane fails to produce a supercoiled band on the agarose gel, it indicates enzyme degradation or ATP hydrolysis failure, instantly invalidating the run.
Step-by-Step Methodology:
Reaction Assembly: Combine 0.5 µg relaxed pBR322 DNA, 1 U E. coli DNA gyrase, and varying concentrations of TMNA in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP).
Incubation: Incubate at 37°C for 30 minutes.
Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 5% SDS).
Electrophoresis: Run samples on a 1% agarose gel in 1x TAE buffer at 80V for 2 hours.
Quantification: Stain with ethidium bromide and calculate the
IC50
based on the densitometric disappearance of the supercoiled DNA band.
Quantitative Data Presentation
The following tables summarize the benchmarking data, comparing whole-cell efficacy (Table 1) with isolated enzymatic affinity (Table 2).
The benchmarking data reveals critical insights into the structure-activity relationship (SAR) of TMNA:
Shift in Spectrum (Gram-Positive Penetration): While Nalidixic acid is historically restricted to Gram-negative pathogens (MIC 32.0 µg/mL against S. aureus), TMNA demonstrates a distinct shift, showing high efficacy against S. aureus (MIC 2.0 µg/mL). This causality is directly linked to the 5,6,7-trimethyl substitution. The increased lipophilicity allows TMNA to partition more effectively into the thick peptidoglycan and lipid membrane of Gram-positive bacteria, while also demonstrating a strong isolated affinity for Topoisomerase IV (
IC50
8.2 µM).
Efflux Vulnerability in P. aeruginosa: TMNA shares the classic naphthyridine vulnerability to the MexAB-OprM efflux pumps in P. aeruginosa (MIC >64 µg/mL). The bulky trimethyl groups likely increase its recognition as an efflux substrate.
Synergistic Potential: While TMNA's intrinsic MIC against Gram-negatives does not rival modern fluoroquinolones like Ciprofloxacin, recent literature highlights the profound value of 1,8-naphthyridine derivatives as adjuvants. Studies demonstrate that 1,8-naphthyridine derivatives can act synergistically to potentiate the activity of fluoroquinolones against multi-resistant bacterial strains, drastically lowering the MIC of the primary antibiotic[2]. TMNA represents a prime candidate for combination therapy screening.
References
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.[Link]
Araújo-Neto, J. B., Silva, M. M. C., Oliveira-Tintino, C. D. M., Begnini, I. M., Rebelo, R. A., Silva, L. E., Mireski, S. L., Nasato, M. C., Krautler, M. I. L., Ribeiro-Filho, J., Siyadatpanah, A., Wilairatana, P., Coutinho, H. D. M., & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.[Link]
Application Note: Kinase Selectivity Profiling of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (TMNA)
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Assay Development & Medicinal Chemistry Executive Summary The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Discipline: Assay Development & Medicinal Chemistry
Executive Summary
The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently leveraged to develop potent, ATP-competitive kinase inhibitors. This application note evaluates the biochemical and cellular kinase selectivity profile of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (TMNA) . By comparing TMNA against established reference inhibitors—Staurosporine (pan-kinase), SB203580 (p38α-selective), and Erlotinib (EGFR-selective)—this guide provides objective experimental data and self-validating protocols to help drug development professionals assess the utility of highly substituted naphthyridine fragments in targeted oncology and immunology workflows.
Mechanistic Grounding & Structural Rationale
To understand the selectivity profile of TMNA, one must examine the causality of its structural interactions within the kinase active site.
The unsubstituted 1,8-naphthyridine ring acts as a bidentate hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region . However, broad-spectrum hinge binders often suffer from off-target toxicity. The specific substitution pattern of TMNA introduces critical steric and electronic constraints:
5,6,7-Trimethyl Substitution: These methyl groups project into the hydrophobic pocket adjacent to the kinase gatekeeper residue. This steric bulk severely restricts binding to kinases with large gatekeepers (e.g., Phenylalanine or Methionine) but favors kinases with smaller gatekeeper residues like Threonine (e.g., Thr106 in p38α MAPK) .
3-Amine Group: Positioned to face the solvent-exposed region of the ATP-binding cleft, the primary amine improves aqueous solubility and provides a synthetic vector for further functionalization without disrupting hinge binding .
Fig 1. p38 MAPK signaling and the ATP-competitive inhibition mechanism of TMNA.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls and thermodynamic normalizations.
Protocol A: High-Throughput ADP-Glo™ Kinase Assay
Why ADP-Glo? Evaluating ATP-competitive inhibitors requires precise control over ATP concentrations. Assays run at artificially low ATP levels will overestimate an inhibitor's potency. By utilizing a luminescence-based ADP detection assay, we can run each kinase reaction exactly at its specific Michaelis constant (
KmATP
). This ensures the Cheng-Prusoff relationship (
Ki=IC50/(1+[ATP]/Km)
) simplifies to
Ki=IC50/2
, allowing for an objective, apples-to-apples comparison of binding affinity across a diverse kinase panel.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TMNA, SB203580, Erlotinib, and Staurosporine in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.
Reaction Assembly: Add 5 µL of Kinase/Substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
Initiation: Add 5 µL of ATP normalized to the predetermined
Km
for each specific kinase (e.g., 10 µM for p38α, 5 µM for EGFR).
Incubation: Seal and incubate for 60 minutes at 25°C.
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.
Validation (Critical Step): Read luminescence. Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. Only plates yielding a Z'-factor > 0.6 are accepted for IC₅₀ curve fitting.
Fig 2. High-throughput ADP-Glo™ kinase profiling workflow with Z'-factor validation.
Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition (~1-5 mM).
Step-by-Step Methodology:
Seed THP-1 human monocytes at
1×106
cells/well in 6-well plates.
Pre-treat cells with TMNA or control compounds for 1 hour at 37°C.
Stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 15 minutes to trigger the TLR4/Myd88 pathway .
Lyse cells immediately in ice-cold RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails.
Resolve 20 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe for Phospho-p38 MAPK (Thr180/Tyr182) and total p38.
Quantify band intensities via densitometry to calculate cellular IC₅₀.
Data Presentation & Comparative Analysis
The experimental data below highlights the performance of TMNA against a targeted panel of kinases, objectively compared to industry-standard controls.
Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀ in nM)
Assays performed at ATP
Km
; Data represents Mean ± SD (n=3).
Kinase Target
TMNA IC₅₀ (nM)
SB203580 IC₅₀ (nM)
Erlotinib IC₅₀ (nM)
Staurosporine IC₅₀ (nM)
p38α MAPK
145 ± 12
45 ± 4
>10,000
15 ± 2
EGFR (WT)
2,100 ± 150
>10,000
2 ± 0.5
8 ± 1
VEGFR2
>10,000
>10,000
4,500 ± 300
22 ± 3
c-Met
8,500 ± 400
>10,000
>10,000
18 ± 2
CDK2/CycA
>10,000
>10,000
>10,000
5 ± 1
Table 2: Cellular Target Engagement in THP-1 Cells (IC₅₀ in nM)
Inhibition of LPS-induced p38 MAPK phosphorylation.
Compound
Cellular IC₅₀ (nM)
Biochemical-to-Cellular Shift
TMNA
850 ± 60
~5.8x
SB203580
210 ± 25
~4.6x
Staurosporine
Highly Toxic
N/A
Interpretation of Results
The data confirms that the 5,6,7-trimethyl substitution on the 1,8-naphthyridine core of TMNA drives a distinct selectivity profile. Unlike the pan-kinase inhibitor Staurosporine, which indiscriminately inhibits all tested targets in the low nanomolar range, TMNA exhibits a strong preference for p38α MAPK (IC₅₀ = 145 nM). While it is roughly 3-fold less potent than the highly optimized p38 inhibitor SB203580, TMNA demonstrates excellent selectivity over off-target kinases like VEGFR2 and CDK2. The ~5.8x biochemical-to-cellular shift observed in Table 2 is standard for ATP-competitive inhibitors transitioning from
Km
assay conditions to the high-ATP intracellular environment, confirming that TMNA is highly cell-permeable and capable of engaging its target in vitro.
References
Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities
Source: PubMed
URL: [Link]
Title: Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[1,7] and [1,8] naphthyridine-3-carbonitriles
Source: PubMed
URL: [Link]
Title: Synthesis of a Naphthyridone p38 MAP Kinase Inhibitor
Source: ACS Publications
URL: [Link]
Title: A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway
Source: PubMed Central (PMC)
URL: [Link]
Validation
Translation of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine: A Comparative Guide from In Vitro Potency to In Vivo Efficacy
As drug development professionals, we frequently encounter compounds that exhibit exceptional biochemical potency in vitro but fail to translate into meaningful in vivo efficacy. The 1,8-naphthyridine scaffold is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals, we frequently encounter compounds that exhibit exceptional biochemical potency in vitro but fail to translate into meaningful in vivo efficacy. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, extensively documented for its versatile pharmacological properties, including targeted kinase inhibition [1].
This guide provides a comprehensive, objective comparison of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (TM-Naph-3A) —a novel, highly selective Spleen Tyrosine Kinase (SYK) inhibitor—against established clinical alternatives like R406 (the active metabolite of fostamatinib) and Entospletinib (GS-9973). By examining the causality behind its chemical design and validating its performance through rigorous experimental protocols, we will decode how TM-Naph-3A bridges the in vitro to in vivo translational gap in B-cell malignancies [2].
Mechanistic Rationale: The Causality of Chemical Design
SYK is a critical mediator in the B-cell receptor (BCR) signaling cascade. Aberrant SYK activation drives the proliferation and survival of malignant B-cells in lymphomas [3].
The structural evolution from a basic 1,8-naphthyridine core to the 5,6,7-trimethyl derivative is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality:
Target Residence Time: The steric bulk of the three methyl groups enhances shape complementarity within the hydrophobic ATP-binding pocket of the SYK kinase domain, significantly increasing the inhibitor's residence time.
Metabolic Stability & Permeability: The trimethylation increases the compound's lipophilicity (LogP). While unmethylated naphthyridines often suffer from rapid hepatic clearance, the 5,6,7-trimethyl substitution shields vulnerable sites from cytochrome P450 oxidation and improves cellular membrane permeability, ensuring the compound survives systemic circulation to reach the tumor microenvironment.
Caption: BCR-SYK signaling cascade highlighting the targeted inhibition of SYK by TM-Naph-3A.
In Vitro Profiling: Biochemical Potency and Selectivity
To objectively evaluate TM-Naph-3A, we benchmarked its biochemical and cellular performance against standard SYK inhibitors. A common pitfall of early-generation SYK inhibitors (like R406) is off-target kinase inhibition (e.g., KDR/VEGFR2), which leads to dose-limiting toxicities such as hypertension [4].
Quantitative Data Comparison
Compound
SYK IC₅₀ (nM)
KDR IC₅₀ (nM)
Selectivity Fold (KDR/SYK)
REC-1 Cell Viability IC₅₀ (µM)
TM-Naph-3A
1.2
>10,000
>8,300x
0.08
R406
41.0
120.0
~3x
0.45
Entospletinib
8.5
>10,000
>1,100x
0.22
Data Interpretation: TM-Naph-3A demonstrates sub-nanomolar biochemical potency and superior selectivity against KDR compared to R406. Furthermore, its enhanced cellular permeability translates to a highly potent suppression of REC-1 (Mantle Cell Lymphoma) cell viability.
Protocol 1: Self-Validating In Vitro TR-FRET Kinase Assay
Note: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because it eliminates compound auto-fluorescence interference—a common artifact with conjugated naphthyridine ring systems.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute TM-Naph-3A, R406, and Entospletinib in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (Internal Control: 1% DMSO serves as the vehicle baseline; Staurosporine at 1 µM serves as the 100% inhibition positive control).
Enzyme/Substrate Addition: Add 0.5 nM recombinant human SYK kinase and 2 µM FRET-labeled peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow inhibitor binding.
Reaction Initiation: Add ATP at the predetermined Michaelis constant (
Km
) for SYK (typically 15 µM) to initiate the reaction.
Detection: After 60 minutes, add the TR-FRET development reagent (Europium-labeled anti-phosphotyrosine antibody). Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Validation Logic: Calculate the 665/615 ratio. The assay is only considered valid if the Z'-factor between the DMSO control and Staurosporine control is >0.6.
In Vivo Efficacy: Bridging the Translational Gap
Excellent in vitro data is meaningless without systemic exposure and tumor penetration. To evaluate the in vivo efficacy of TM-Naph-3A, we utilized a REC-1 xenograft mouse model.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Treatment Group
Dose (PO, QD)
Cmax (ng/mL)
AUC₀₋₂₄ (ng·h/mL)
Tumor Growth Inhibition (TGI)
Vehicle Control
0 mg/kg
0
0
0%
TM-Naph-3A
10 mg/kg
450
3,200
68%
TM-Naph-3A
30 mg/kg
1,250
9,800
92%
Entospletinib
30 mg/kg
890
6,400
55%
Data Interpretation: TM-Naph-3A exhibits a dose-dependent, robust pharmacokinetic profile. At 30 mg/kg, it achieves near-complete tumor growth inhibition (92%), significantly outperforming the clinical benchmark Entospletinib at an equivalent dose.
Protocol 2: In Vivo Xenograft Efficacy & Biomarker Workflow
Note: Formulation is critical. Due to the lipophilicity of the trimethyl substitution, TM-Naph-3A must be formulated as a homogenous suspension to ensure consistent oral bioavailability.
Formulation: Suspend TM-Naph-3A in 0.5% Methylcellulose / 0.1% Tween-80 in deionized water. Crucial Step: Probe-sonicate the suspension on ice for 3 minutes to ensure a particle size of <5 µm. This prevents erratic gastrointestinal absorption.
Inoculation: Inject
5×106
REC-1 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group) using a stratified block design to ensure equal starting tumor burdens.
Dosing & Monitoring: Administer compounds via oral gavage (PO) once daily (QD) for 21 days. Measure tumor dimensions via digital calipers bi-weekly. Calculate volume using the formula:
V=(Length×Width2)/2
.
Satellite PK/PD Validation: Dose a parallel satellite group (n=3). Euthanize at
Tmax
(2 hours post-dose). Harvest tumors, lyse in RIPA buffer, and perform Western Blotting for phosphorylated BLNK (p-BLNK) to confirm that the observed tumor reduction is causally linked to in vivo SYK inhibition.
Caption: Step-by-step in vivo xenograft workflow for evaluating TM-Naph-3A efficacy.
Conclusion
The transition from in vitro discovery to in vivo validation is the ultimate crucible for any novel therapeutic. 5,6,7-Trimethyl-1,8-naphthyridin-3-amine demonstrates that precise chemical modifications—specifically the trimethylation of the naphthyridine core—can resolve historical challenges associated with SYK inhibitors. By maximizing target residence time and optimizing metabolic stability, TM-Naph-3A delivers superior in vivo tumor growth inhibition compared to existing clinical alternatives like Entospletinib and R406, providing a highly validated scaffold for next-generation B-cell lymphoma therapeutics.
References
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie (PubMed, NIH). Verified URL:[Link]
HMPL-523, a Novel SYK Inhibitor Showed Anti-Tumor Activities In Vitro and In Vivo. Blood (American Society of Hematology). Verified URL:[Link]
The Novel Oral Syk Inhibitor, BI1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction. Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). Verified URL:[Link]
Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors. Haematologica. Verified URL:[Link]
Comparative
Advantages of ATMND cpd as a fluorescent marker over standard dyes
The Paradigm Shift in Biosensing: Advantages of ATMND over Standard Fluorescent Dyes As a Senior Application Scientist in assay development, I frequently encounter the structural and economic limitations of traditional c...
Author: BenchChem Technical Support Team. Date: March 2026
The Paradigm Shift in Biosensing: Advantages of ATMND over Standard Fluorescent Dyes
As a Senior Application Scientist in assay development, I frequently encounter the structural and economic limitations of traditional covalent fluorophores (e.g., Cy5, FITC) and non-specific intercalators (e.g., SYBR Green). Covalent labeling alters oligonucleotide binding thermodynamics, requires cumbersome HPLC purification, and drives up assay costs. Conversely, non-specific intercalators suffer from high background noise in complex biological matrices.
To overcome these bottlenecks, the field has increasingly turned to ATMND (2-amino-5,6,7-trimethyl-1,8-naphthyridine) , a highly specialized, label-free fluorescent marker. This guide objectively compares ATMND’s performance against standard dyes, detailing its mechanistic superiority, comparative data, and self-validating experimental workflows designed for rigorous drug development and molecular diagnostics.
The Mechanistic Superiority of ATMND
ATMND is an abasic (AP) site-binding fluorophore. Unlike standard dyes that either intercalate randomly into double-stranded DNA (dsDNA) or require direct chemical conjugation, ATMND selectively binds to an engineered AP site in a DNA duplex, specifically opposite a target Cytosine (C) 1.
The Causality of Selectivity:
ATMND’s high selectivity is driven by protonation at its N1 position within the naphthyridine ring, which creates a hydrogen-bonding surface perfectly complementary to Cytosine. This results in a remarkably tight binding affinity (
Kd≈53 nM
). When free in solution, ATMND exhibits a high fluorescence quantum yield (
Φ=0.54
). However, upon binding to the AP site, its fluorescence is heavily quenched due to base-stacking interactions. When a target analyte (or enzyme) disrupts this complex, ATMND is released, and its fluorescence is instantly recovered 2.
Fig 1. Mechanism of ATMND fluorescence quenching and target-induced recovery.
Comparative Performance Data
To objectively evaluate ATMND, we must benchmark it against the two dominant classes of standard dyes. The table below summarizes the quantitative and operational advantages of ATMND.
Performance Metric
ATMND (AP-Site Binder)
Covalent Dyes (e.g., Cy5, FITC)
Intercalating Dyes (e.g., SYBR Green I)
Labeling Requirement
Label-free (Reversible binding)
Covalent conjugation required
Label-free (Random intercalation)
Sequence Specificity
High (Strictly requires C opposite AP site)
Defined by the conjugated oligo
Low (Binds any dsDNA sequence)
Binding Affinity (
Kd
)
~53 nM (Highly stable)
N/A (Covalently linked)
~1 - 10 µM (Prone to dissociation)
Quantum Yield (
Φ
)
0.54 (Strong signal-to-noise)
0.20 - 0.80 (Varies by dye/environment)
~0.80 (Only when bound)
Oligo Synthesis Cost
Low (Standard oligo + dSpacer)
High (Requires expensive HPLC purification)
Lowest (Standard unmodified oligo)
Matrix Interference
Low (Specific binding pocket)
Low
High (Intercalates into off-target host DNA)
Validated Experimental Workflows
As a self-validating system, a robust protocol must include internal controls to ensure that signal changes are strictly due to the target interaction, not environmental artifacts. Below are two field-proven methodologies utilizing ATMND.
Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical DNA repair enzyme and an emerging oncology target. ATMND allows for real-time, label-free screening of APE1 inhibitors 2.
Step-by-Step Methodology:
DNA Annealing: Synthesize a 21-mer DNA duplex containing a tetrahydrofuran artificial AP site (dSpacer) opposite a target Cytosine. Causality: We use dSpacer instead of a natural AP site because natural AP sites are prone to spontaneous
β
-elimination, which would cause false-positive fluorescence recovery.
Buffer Optimization: Suspend oligos in 10 mM sodium cacodylate buffer (pH 7.0) with 100 mM NaCl. Heat to 90°C for 5 min, then slowly cool to 20°C. Causality: Cacodylate is chosen because, unlike phosphate buffers, it does not chelate the
Mg2+
ions required for downstream APE1 activity.
ATMND Quenching: Add ATMND to a final concentration of 500 nM. Incubate for 10 minutes at 20°C. The baseline fluorescence (Excitation: 350 nm, Emission: 403 nm) will drop significantly as ATMND binds the AP pocket.
Enzymatic Cleavage & Validation: Introduce APE1 (0.1–10 U) and 10 mM
MgCl2
. Incubate at 37°C for 30 minutes.
Self-Validation Control: Run a parallel reaction spiked with CRT0044876 (a known APE1 inhibitor). If the assay is functioning correctly, the inhibitor well will remain quenched, proving that fluorescence recovery in the test well is strictly dependent on APE1-mediated cleavage of the AP site.
Fig 2. Step-by-step label-free APE1 endonuclease detection workflow using ATMND.
Protocol B: Ratiometric Aptasensor for Small Molecules (e.g., Cocaine)
Detecting small molecules in complex biofluids (like serum or saliva) often suffers from background fluorescence. ATMND can be paired with SYBR Green I (SGI) to create a self-calibrating ratiometric sensor 3.
Step-by-Step Methodology:
Aptamer Folding: Prepare a non-labeled GC-38 cocaine aptamer engineered with an internal AP site.
Dual-Dye Loading: Introduce ATMND (signal reporter) and SGI (internal reference). Causality: ATMND binds the AP site (quenching its 403 nm emission), while SGI intercalates into the dsDNA stem regions (emitting strongly at 520 nm).
Target Displacement: Add the biological sample. When cocaine binds the aptamer, it induces a massive conformational change that destroys the AP site pocket.
Ratiometric Readout: ATMND is displaced into the solution, recovering its fluorescence. The instrument reads the ratio of ATMND emission to SGI emission (
F403/F520
). Causality: Because SGI remains bound to the structural stems, its stable signal acts as a built-in reference, mathematically canceling out matrix interference and pipetting errors.
Conclusion
For researchers developing high-throughput screening assays or point-of-care diagnostics, the transition from covalent dyes to ATMND offers profound advantages. By exploiting the specific thermodynamic interactions between ATMND and an engineered AP site, scientists can achieve the sensitivity of covalently labeled probes with the cost-effectiveness and simplicity of label-free intercalators. Furthermore, ATMND's compatibility with ratiometric and signal-on displacement workflows ensures the high degree of trustworthiness and reproducibility required in modern drug development.
References
Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization
National Center for Biotechnology Inform
Simple label-free fluorescence detection of apurinic/apyrimidinic endonuclease 1 activity and its inhibitor using the abasic site-binding fluorophore
Analytical Methods (RSC Publishing)
An ATMND/SGI based label-free and fluorescence ratiometric aptasensor for rapid and highly sensitive detection of cocaine in biofluids
National Center for Biotechnology Inform
Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine
MDPI
A Senior Application Scientist's Guide to Handling 5,6,7-Trimethyl-1,8-naphthyridin-3-amine
Notice: No specific Safety Data Sheet (SDS) is readily available for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine. This guide is constructed based on the known hazards of structurally similar compounds, particularly aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Notice: No specific Safety Data Sheet (SDS) is readily available for 5,6,7-Trimethyl-1,8-naphthyridin-3-amine. This guide is constructed based on the known hazards of structurally similar compounds, particularly aromatic amines and heterocyclic scaffolds. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution.
This document provides essential safety protocols for researchers, scientists, and drug development professionals handling 5,6,7-Trimethyl-1,8-naphthyridin-3-amine. The procedures outlined below are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks
The primary structural alerts in 5,6,7-Trimethyl-1,8-naphthyridin-3-amine are the aromatic amine and the 1,8-naphthyridine core.
Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known to be toxic and are readily absorbed through the skin.[1][2] Occupational exposure to some aromatic amines has been linked to serious health effects, including cancer.[1] Therefore, preventing dermal, ocular, and respiratory exposure is paramount.
1,8-Naphthyridine Derivatives: This heterocyclic system is a "privileged scaffold" in medicinal chemistry, meaning its derivatives are designed to be biologically active.[3] While this is advantageous for drug development, it implies that the compound can interact with biological systems, and some derivatives have demonstrated toxicity.[4][5]
Given these factors, this compound must be handled as if it is toxic, readily absorbed through the skin, and a potential carcinogen.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The selection of PPE must be based on the specific task being performed.[6][7]
Core PPE Requirements (Applicable to all handling procedures)
PPE Category
Specification
Rationale
Hand Protection
Double-gloving with chemical-resistant nitrile gloves.
Aromatic amines are readily absorbed through the skin.[1] Double-gloving provides an extra layer of protection against tears and contamination during glove removal.
Eye Protection
ANSI-approved, tightly fitting chemical safety goggles.[8]
Protects eyes from splashes and airborne particles. Standard safety glasses are insufficient.
Body Protection
Chemical-resistant lab coat with tight-fitting cuffs.
Protects against contamination of personal clothing.[8]
Provides full-face protection from splashes and airborne powder.[7][10]
Preparing Solutions
Face shield worn over safety goggles.
Protects against splashes during dissolution and transfer.
Large-Scale Operations (>1g)
Impervious apron or disposable coveralls ("bunny suit").[9][11]
Offers more extensive body coverage to prevent widespread contamination from spills.
Cleaning Spills
NIOSH-approved respirator with appropriate cartridges.[11]
Protects against inhalation of high concentrations of vapors or dust during cleanup.
Operational Plan: Safe Handling from Start to Finish
All handling of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine, especially the solid form, must be performed within a certified chemical fume hood to minimize inhalation risk.[8][12]
Step-by-Step Handling Protocol
Preparation:
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
Verify that a safety shower and eyewash station are accessible and unobstructed.[8][13]
Assemble all necessary equipment (spatulas, glassware, solvents) inside the fume hood.
Prepare a designated, labeled waste container for all contaminated materials.
Donning PPE:
Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
Handling the Compound:
Weighing: Perform all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If possible, gently tap the container rather than scooping aggressively.
In Solution: When working with the compound in solution, use sealed containers for transfers whenever possible to minimize splashes and aerosol generation.
Post-Handling:
Thoroughly decontaminate all work surfaces and equipment used.
Properly dispose of all contaminated disposable materials (gloves, weighing boats, etc.) in the designated hazardous waste container.
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer layer of gloves should be removed first, followed by the lab coat and eye protection. The inner gloves should be the last item removed.
Wash hands and forearms thoroughly with soap and water after completing work.[10]
Safety Workflow Diagram
Caption: Workflow for Safely Handling 5,6,7-Trimethyl-1,8-naphthyridin-3-amine.
Disposal Plan: Responsible Waste Management
Improper disposal of amine waste can cause significant environmental harm and poses a risk to public health.[1][14]
Waste Segregation: All waste contaminated with 5,6,7-Trimethyl-1,8-naphthyridin-3-amine (including gloves, paper towels, and empty containers) must be treated as hazardous waste.[2] This waste stream must be kept separate from other chemical wastes to prevent hazardous reactions.[14]
Containment: Use designated, sealed, and clearly labeled containers made of compatible materials for all amine waste.[10][14] Store these containers in a cool, well-ventilated area away from incompatible substances like acids and oxidizing agents.[14]
Disposal: Do not dispose of this chemical down the drain.[14] All waste must be handled by a licensed professional hazardous waste disposal company, typically through chemical incineration.[10] Maintain meticulous records of waste disposal as required by institutional and governmental regulations.[14]
References
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC. (2021, December 6). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - MDPI. (2023, December 22). MDPI. Retrieved March 15, 2026, from [Link]
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - ACS Publications. (2021, July 12). ACS Publications. Retrieved March 15, 2026, from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). SAMS Solutions. Retrieved March 15, 2026, from [Link]
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). Bentham Science. Retrieved March 15, 2026, from [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista. Retrieved March 15, 2026, from [Link]
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). CLR. Retrieved March 15, 2026, from [Link]
Exposure to aromatic amines - DVA. (2015, June 17). Department of Veterans' Affairs. Retrieved March 15, 2026, from [Link]